Product packaging for 2-Phenylbutyric Acid-d5(Cat. No.:CAS No. 1189708-92-6)

2-Phenylbutyric Acid-d5

Número de catálogo: B564745
Número CAS: 1189708-92-6
Peso molecular: 169.23 g/mol
Clave InChI: OFJWFSNDPCAWDK-ZBJDZAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

A labeled metabolite of Butamirate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B564745 2-Phenylbutyric Acid-d5 CAS No. 1189708-92-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,3,4,4,4-pentadeuterio-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWFSNDPCAWDK-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676108
Record name 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189708-92-6
Record name 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenylbutyric Acid-d5: A Comprehensive Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of 2-Phenylbutyric Acid-d5, a deuterated analog of 2-phenylbutyric acid. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, primarily as a metabolite of the cough suppressant Butamirate. Understanding its fundamental characteristics is paramount for its effective application in research and drug development.

Core Chemical Properties

This compound is a synthetic compound where five hydrogen atoms on the ethyl group of 2-phenylbutyric acid have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, facilitating its detection and quantification in complex biological matrices.

Table 1: Chemical and Physical Properties of this compound and its Non-Deuterated Analog

PropertyThis compound2-Phenylbutyric Acid (for comparison)
Molecular Formula C₁₀H₇D₅O₂[1][2]C₁₀H₁₂O₂[3][4]
Molecular Weight 169.23 g/mol [1][2]164.20 g/mol [4][5]
CAS Number 1189708-92-6[1][2]90-27-7[5]
Appearance White to off-white crystalline solid (inferred)White to off-white crystalline solid[3]
Melting Point Data not available39-42 °C[4][5]
Boiling Point Data not available270-272 °C[4][5][6]
Solubility Data not availablePoorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3][7]

Stability and Storage

The stability of deuterated compounds is crucial for maintaining their isotopic and chemical integrity. The primary concerns for compounds like this compound are susceptibility to isotopic exchange and chemical degradation.

Recommended Storage Conditions:

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Cool conditions are recommended. For short-term storage, refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C is advised.[8]

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[8][9] This is critical to prevent hygroscopicity and subsequent hydrogen-deuterium (H-D) exchange with atmospheric moisture.[8][10]

  • Light: Protect from light by storing in an amber vial or in the dark to prevent photolytic degradation.[10]

  • Container: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination and exposure.[8][10]

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been extensively studied, potential degradation can occur through:

  • Isotopic Exchange: The deuterium atoms on the ethyl group are generally stable. However, prolonged exposure to protic solvents or moisture, especially under acidic or basic conditions, could potentially lead to a slow back-exchange with hydrogen.

  • Oxidation: As with many organic acids, oxidation of the phenyl ring or the butyric acid side chain can occur, particularly in the presence of strong oxidizing agents.

  • Metabolic Degradation: In biological systems, 2-phenylbutyric acid can undergo further metabolism. Studies on related compounds suggest potential pathways could involve hydroxylation of the phenyl ring or further oxidation of the carboxylic acid side chain.

Role in Butamirate Metabolism

This compound serves as a labeled internal standard for the quantification of 2-phenylbutyric acid, a principal active metabolite of the antitussive drug Butamirate.[2] Butamirate undergoes rapid and extensive metabolism in the liver, primarily through hydrolysis, to form 2-phenylbutyric acid and diethylaminoethoxyethanol.[11]

Butamirate_Metabolism Butamirate Butamirate Metabolites Primary Metabolites Butamirate->Metabolites Hepatic Hydrolysis PBA 2-Phenylbutyric Acid Metabolites->PBA DEAE Diethylaminoethoxyethanol Metabolites->DEAE

Metabolism of Butamirate to its primary active metabolites.

The use of this compound allows for precise tracking and quantification of its non-deuterated counterpart in pharmacokinetic studies due to their similar chemical behavior and distinct mass.[12]

Experimental Protocols

Detailed experimental protocols should be developed and validated for specific applications. The following provides a general framework for stability assessment.

Protocol: General Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a given solvent under various storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with screw caps

  • Refrigerator (2-8 °C)

  • Freezer (-20 °C)

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[10]

    • Under an inert atmosphere (e.g., in a glove box), accurately weigh a precise amount of the compound.

    • Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Stability Sample Preparation:

    • Aliquot the stock solution into multiple amber vials.

    • Prepare separate sets of samples for each storage condition and time point.

  • Storage Conditions and Time Points:

    • Freeze-Thaw Stability: Subject one set of samples to three freeze-thaw cycles (e.g., freeze at -20 °C for 24 hours, then thaw at room temperature).

    • Short-Term (Bench-Top) Stability: Store one set of samples at room temperature for a duration representative of typical sample handling time (e.g., 4, 8, 24 hours).

    • Long-Term Stability: Store remaining sets of samples at the intended long-term storage temperatures (e.g., 2-8 °C and -20 °C) for extended periods (e.g., 1, 3, 6 months).

  • Sample Analysis:

    • At each designated time point, analyze the stability samples alongside a freshly prepared control solution of the same concentration using a validated LC-MS/MS method.

    • Monitor for any decrease in the peak area of this compound and the appearance of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • The compound is considered stable under the tested conditions if the mean concentration of the stability samples is within a predefined acceptance range (e.g., ±15%) of the nominal concentration.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution aliquot Aliquot into Vials stock->aliquot ft Freeze-Thaw (3 cycles) aliquot->ft st Short-Term (Room Temp) aliquot->st lt Long-Term (Refrigerated/Frozen) aliquot->lt analysis LC-MS/MS Analysis (vs. Fresh Control) ft->analysis st->analysis lt->analysis data Data Evaluation (% Recovery) analysis->data

General experimental workflow for stability testing.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its stability is contingent upon proper storage and handling to prevent both chemical degradation and isotopic exchange. By adhering to the guidelines outlined in this document and implementing rigorous stability testing protocols, researchers can ensure the integrity of this critical reagent, leading to accurate and reproducible experimental outcomes. Further studies are warranted to fully characterize the physical properties and degradation pathways of this deuterated compound.

References

Technical Guide: 2-Phenylbutyric Acid-d5 - Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical assessment of 2-Phenylbutyric Acid-d5, a deuterated analog of 2-Phenylbutyric acid. This document outlines typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols for key analytical techniques, and presents a visual workflow for the quality control process.

Compound Information

This compound is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.

Table 1: General Compound Information

ParameterValue
Chemical Name 2-Phenylbutanoic-3,3,4,4,4-d5 acid
CAS Number 1189708-92-6
Molecular Formula C₁₀H₇D₅O₂
Molecular Weight 169.23 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), chloroform (B151607) (slightly)

Quantitative Analysis

The purity and identity of this compound are established through a combination of chromatographic and spectroscopic techniques. The following tables summarize the typical quantitative data presented in a Certificate of Analysis.

Table 2: Purity and Isotopic Enrichment

AnalysisSpecification
Chemical Purity (HPLC) ≥95%
Isotopic Enrichment (Mass Spec) ≥98 atom % D
Residual Solvents (GC-MS) Conforms to ICH Q3C
Elemental Analysis Conforms to theory

Table 3: Spectroscopic and Physical Data

AnalysisSpecification
¹H-NMR Conforms to structure
Mass Spectrum (MS) Conforms to structure
Melting Point 39-42 °C (for non-deuterated)[1]
Boiling Point 270-272 °C (for non-deuterated)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the compound by separating it from any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Analysis: The sample solution is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: Negative ion mode is typically used for carboxylic acids.

  • Data Acquisition: Full scan mode to observe the molecular ion peak.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Analysis: The mass spectrum is analyzed to confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound. The isotopic distribution of the molecular ion peak is used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound and to ensure the absence of significant protonated impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Analysis: The ¹H-NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration of the signals are compared to the expected spectrum for this compound to confirm its identity and structure. The absence of signals in the regions corresponding to the deuterated positions confirms successful labeling.

Visualized Workflow

The following diagram illustrates the typical analytical workflow for the quality control of a batch of this compound.

Analytical_Workflow_for_2-Phenylbutyric_Acid-d5 raw_material Raw Material (this compound, crude) purification Purification (e.g., Crystallization, Chromatography) raw_material->purification in_process_control In-Process Control (TLC, HPLC) purification->in_process_control final_product Final Product (Dried Powder) purification->final_product qc_sampling QC Sampling final_product->qc_sampling hplc_analysis HPLC Analysis (Purity) qc_sampling->hplc_analysis ms_analysis MS Analysis (Identity, Isotopic Enrichment) qc_sampling->ms_analysis nmr_analysis NMR Analysis (Structure) qc_sampling->nmr_analysis other_tests Other Tests (Residual Solvents, Appearance) qc_sampling->other_tests coa_generation Certificate of Analysis Generation hplc_analysis->coa_generation ms_analysis->coa_generation nmr_analysis->coa_generation other_tests->coa_generation release Product Release coa_generation->release

Caption: Analytical workflow for this compound quality control.

References

2-Phenylbutyric Acid-d5: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 2-Phenylbutyric Acid-d5 in scientific research. Primarily utilized as a stable isotope-labeled internal standard and a metabolic tracer, this compound is instrumental in a range of analytical and pharmacological studies. Its deuterated nature offers distinct advantages in mass spectrometry-based quantification and in elucidating the metabolic fate and pharmacokinetic profiles of its non-deuterated counterpart, 2-Phenylbutyric acid.

Core Applications in Research

This compound serves two principal functions in the research landscape:

  • Internal Standard for Quantitative Analysis: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is an ideal internal standard for the accurate quantification of 2-Phenylbutyric acid in complex biological matrices. Its chemical and physical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometric detection. This ensures reliable and reproducible quantification by correcting for variations in sample preparation and instrument response.

  • Metabolic and Pharmacokinetic Tracer: The deuterium (B1214612) labeling allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of 2-Phenylbutyric acid in vivo and in vitro. By administering the deuterated compound, its metabolic products can be distinguished from endogenous compounds, providing a clear picture of its metabolic pathways and pharmacokinetic parameters. Studies have also explored how deuteration itself can influence the metabolic profile of a drug, potentially leading to a longer half-life and enhanced therapeutic effects.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research.

PropertyValueReference
CAS Number 1189708-92-6[1][3]
Molecular Formula C₁₀H₇D₅O₂[1][3]
Molecular Weight 169.23 g/mol [1]
Alternate Name 2-(Ethyl-d5)-2-phenylacetic Acid[3]

Experimental Protocols and Methodologies

The application of this compound as an internal standard and a metabolic tracer involves specific and detailed experimental protocols. Below are generalized methodologies based on common practices in the field.

Protocol 1: Quantification of 2-Phenylbutyric Acid in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of 2-Phenylbutyric acid in a biological matrix.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will be optimized during method development).
  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • 2-Phenylbutyric Acid: Precursor Ion (Q1) -> Product Ion (Q3)
  • This compound: Precursor Ion (Q1) -> Product Ion (Q3)
  • The specific mass transitions would be determined by direct infusion of the individual compounds.

Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add 2-Phenylbutyric Acid-d5 (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve Construction ratio->curve quantify Quantification of 2-Phenylbutyric Acid curve->quantify

Caption: Workflow for the quantification of 2-Phenylbutyric Acid using an internal standard.

Signaling and Metabolic Pathways of 2-Phenylbutyric Acid

The non-deuterated form, 2-Phenylbutyric acid, is a metabolite and its synthetic analogue, 4-phenylbutyrate (B1260699) (4-PBA), is a well-studied compound with multiple mechanisms of action. Understanding these pathways is crucial when using the deuterated form as a tracer. 4-PBA is known to act as a histone deacetylase (HDAC) inhibitor, a chemical chaperone, and an ammonia (B1221849) scavenger.

Mechanism of Action of 4-Phenylbutyrate

cluster_pba 4-Phenylbutyrate (4-PBA) cluster_actions Cellular Actions cluster_outcomes Therapeutic Outcomes pba 4-PBA hdac HDAC Inhibition pba->hdac chaperone Chemical Chaperone pba->chaperone ammonia Ammonia Scavenger pba->ammonia gene Altered Gene Expression hdac->gene leads to protein Reduced ER Stress Improved Protein Folding chaperone->protein leads to urea Increased Urea Synthesis ammonia->urea leads to

Caption: Key mechanisms of action of 4-Phenylbutyrate.

Potential for Altered Pharmacokinetics through Deuteration

The substitution of hydrogen with deuterium can lead to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can slow down metabolic reactions that involve the cleavage of this bond, potentially leading to a longer half-life and increased exposure of the drug.[1] A study on a deuterated analogue of phenylbutyrate in colon cancer cells suggested that this modification could lead to increased potency.[2]

Logical Flow of Deuteration's Impact on Pharmacokinetics

deuteration Deuteration of 2-Phenylbutyric Acid bond Stronger C-D Bond vs. C-H Bond deuteration->bond results in metabolism Slower Rate of Metabolism bond->metabolism leads to half_life Increased Plasma Half-life (t½) metabolism->half_life causes potency Potentially Increased Efficacy/Potency half_life->potency may result in

Caption: The kinetic isotope effect on the pharmacokinetics of 2-Phenylbutyric Acid.

References

An In-depth Technical Guide to 2-Phenylbutyric Acid-d5 versus Non-deuterated 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 2-Phenylbutyric Acid-d5 and its non-deuterated counterpart, 2-Phenylbutyric Acid. 2-Phenylbutyric Acid is a compound with known therapeutic potential, acting as a histone deacetylase (HDAC) inhibitor, an ammonia (B1221849) scavenger, and a chemical chaperone. The strategic replacement of hydrogen atoms with deuterium (B1214612) in this compound is hypothesized to alter its metabolic profile, potentially leading to improved pharmacokinetic properties and enhanced therapeutic efficacy. This guide delves into the physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols for both compounds. While direct comparative pharmacokinetic data is limited, this document extrapolates the anticipated effects of deuteration based on the established kinetic isotope effect. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

2-Phenylbutyric acid is a derivative of butyric acid that has garnered significant interest in the pharmaceutical industry due to its multifaceted mechanisms of action. It is utilized as a pharmaceutical intermediate in the synthesis of drugs like Tamoxifen and Butethamate.[1] Its therapeutic applications are linked to its roles as an ammonia scavenger, a chemical chaperone, and a histone deacetylase (HDAC) inhibitor.[2] These activities give it potential in treating a range of conditions, including urea (B33335) cycle disorders, cystic fibrosis, and certain cancers.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a well-established strategy in drug development to enhance the pharmacokinetic profiles of molecules.[2][3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with improved patient compliance.[3][4]

This guide aims to provide a detailed technical overview of 2-Phenylbutyric Acid and its deuterated analog, this compound, to aid researchers and drug development professionals in their understanding and potential application of these compounds.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 2-Phenylbutyric Acid and this compound is crucial for understanding their behavior in biological systems.

Property2-Phenylbutyric AcidThis compound
Alternate Names 2-Phenylbutanoic acid, α-Ethylphenylacetic acid2-(Ethyl-d5)-2-phenylacetic Acid
CAS Number 90-27-71189708-92-6
Molecular Formula C₁₀H₁₂O₂C₁₀H₇D₅O₂
Molecular Weight 164.20 g/mol 169.23 g/mol
Appearance White to off-white crystalline powderNot specified
Melting Point 39-43 °CNot specified
Boiling Point 270-272 °CNot specified
Solubility Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[5][6]Not specified

Pharmacokinetics: The Deuterium Advantage

Parameter2-Phenylbutyric Acid (Observed)This compound (Projected)Rationale for Projection
Metabolism Rapidly metabolized via β-oxidation to phenylacetate.[7]Slower rate of metabolismThe stronger C-D bond is anticipated to slow enzymatic cleavage.
Half-life (t½) Relatively shortLongerSlower metabolism would lead to a longer residence time in the body.
Peak Plasma Concentration (Cmax) VariablePotentially higherReduced first-pass metabolism could increase the amount of drug reaching systemic circulation.
Area Under the Curve (AUC) Lower due to rapid clearanceSignificantly increasedA longer half-life and potentially higher Cmax would result in greater overall drug exposure.

Mechanisms of Action and Signaling Pathways

2-Phenylbutyric acid exerts its therapeutic effects through multiple mechanisms. The deuterated form is expected to modulate these pathways more effectively due to its enhanced metabolic stability.

Histone Deacetylase (HDAC) Inhibition

2-Phenylbutyric acid is a known inhibitor of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 2-phenylbutyric acid leads to the hyperacetylation of histones, which alters chromatin structure and can activate the transcription of tumor suppressor genes. This mechanism is central to its anti-cancer properties.

HDAC_Inhibition PBA 2-Phenylbutyric Acid HDAC Histone Deacetylase (HDAC) PBA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle

HDAC Inhibition Pathway of 2-Phenylbutyric Acid.
Ammonia Scavenging

In the treatment of urea cycle disorders, 2-phenylbutyric acid acts as a prodrug for phenylacetate. Phenylacetate combines with glutamine to form phenylacetylglutamine, which is then excreted in the urine. This provides an alternative pathway for the disposal of excess nitrogen, thereby reducing plasma ammonia levels.

Ammonia_Scavenging PBA 2-Phenylbutyric Acid PAA Phenylacetate PBA->PAA β-oxidation PAGN Phenylacetylglutamine PAA->PAGN Glutamine Glutamine (from excess Ammonia) Glutamine->PAGN Excretion Urinary Excretion PAGN->Excretion

Ammonia Scavenging Mechanism of 2-Phenylbutyric Acid.
Chemical Chaperone Activity

2-Phenylbutyric acid can also function as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins. This is particularly relevant in diseases associated with protein misfolding, such as cystic fibrosis and certain neurodegenerative disorders. It can reduce endoplasmic reticulum (ER) stress by facilitating protein folding and trafficking.

Chemical_Chaperone Misfolded_Protein Misfolded Protein Aggregation ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Protein->ER_Stress PBA 2-Phenylbutyric Acid PBA->Misfolded_Protein Inhibits Aggregation Proper_Folding Proper Protein Folding & Trafficking PBA->Proper_Folding Promotes Cell_Survival Increased Cell Survival Proper_Folding->Cell_Survival

Chemical Chaperone Activity of 2-Phenylbutyric Acid.

Synthesis and Experimental Protocols

Synthesis of 2-Phenylbutyric Acid

Several methods for the synthesis of 2-phenylbutyric acid have been reported. One common approach involves the use of propiophenone (B1677668) as a starting material in a multi-step reaction.

Protocol: Synthesis of 2-Amino-2-phenylbutyric Acid (a precursor)

This protocol describes the synthesis of an amino derivative, which can be a precursor to 2-phenylbutyric acid.

  • Reaction Setup: In a 2000 mL three-necked flask, add 134g (1.0 mol) of propiophenone, 245g (1.5 mol) of 30% sodium cyanide solution, 192.16g (2.0 mol) of ammonium (B1175870) carbonate, and 6.7g of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). Add 200g of deionized water and stir to dissolve.

  • Cyclization: Slowly heat the reaction solution to 65-70°C and maintain for 15 hours.

  • Isolation of Intermediate: After the reaction is complete, perform suction filtration and wash the filter cake with deionized water to obtain the wet product, 5-ethyl-5-phenylhydantoin.

  • Hydrolysis: Add the wet 5-ethyl-5-phenylhydantoin to a solution of 120g (3.0 mol) of solid sodium hydroxide (B78521) in 1000g of deionized water in an autoclave. Slowly heat to 180°C and maintain the reaction for 6 hours.

  • Product Isolation: After cooling to room temperature, transfer the material to a 2000 mL flask and adjust the pH to 5.5-6.0 by dropwise addition of hydrochloric acid. Filter, wash, and dry the resulting precipitate to obtain 2-amino-2-phenylbutyric acid.

Note: Further chemical modifications would be required to convert the amino acid to 2-phenylbutyric acid.

Synthesis_Workflow Start Propiophenone, Sodium Cyanide, Ammonium Carbonate, Phase Transfer Catalyst Reaction1 Cyclization Reaction (65-70°C, 15h) Start->Reaction1 Intermediate 5-ethyl-5-phenylhydantoin Reaction1->Intermediate Reaction2 Hydrolysis with NaOH (180°C, 6h, Autoclave) Intermediate->Reaction2 Purification pH Adjustment, Filtration, Washing, Drying Reaction2->Purification Product 2-amino-2-phenylbutyric acid Purification->Product

Workflow for the Synthesis of a 2-Phenylbutyric Acid Precursor.
Synthesis of this compound

A detailed, publicly available protocol for the specific synthesis of this compound is not readily found. However, its synthesis would likely involve the use of a deuterated starting material, such as ethyl-d5 bromide, in a reaction with a suitable phenylacetic acid derivative. The general principles of organic synthesis would apply, with careful selection of deuterated reagents and solvents to ensure high isotopic purity.

Analytical Methods for Quantification

Accurate quantification of 2-Phenylbutyric Acid and its deuterated analog in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Protocol: Quantification by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog for the non-deuterated compound, or a non-deuterated standard for the d5 compound).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Analytical_Workflow Sample Biological Sample (Plasma, Tissue) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Supernatant Evaporation & Reconstitution Precipitate->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Quantification LC_MS->Data

General Workflow for LC-MS/MS Quantification.

Conclusion

2-Phenylbutyric Acid is a versatile compound with significant therapeutic potential stemming from its multiple mechanisms of action. The development of its deuterated analog, this compound, represents a promising strategy to improve upon its pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration is anticipated to slow the rate of metabolism, thereby increasing the half-life and overall systemic exposure of the drug. While direct comparative data remains to be fully elucidated in the public domain, the foundational knowledge of deuteration in drug development suggests that this compound could offer enhanced therapeutic benefits. Further research, including head-to-head pharmacokinetic and pharmacodynamic studies, is warranted to fully characterize the advantages of this deuterated compound and unlock its full clinical potential. This guide provides a solid foundation for researchers and drug developers to understand the core differences and potential of these two molecules.

References

Synthesis and Isotopic Labeling of 2-Phenylbutyric Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Phenylbutyric Acid-d5. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows to facilitate understanding and replication.

Introduction

2-Phenylbutyric acid is a monocarboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The isotopically labeled analogue, this compound, in which the five hydrogen atoms on the phenyl group are replaced with deuterium (B1214612), is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of drug action. The deuterium substitution provides a distinct mass signature for tracking the molecule and its metabolites without significantly altering its chemical properties.

This guide outlines a robust two-stage process for the preparation of this compound. The first stage involves the synthesis of the unlabeled 2-phenylbutyric acid scaffold, followed by the second stage of isotopic labeling via acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

Synthesis of 2-Phenylbutyric Acid (Unlabeled Intermediate)

A common and efficient method for the synthesis of 2-phenylbutyric acid is the alkylation of phenylacetonitrile (B145931) followed by hydrolysis of the resulting nitrile.

Stage 1: Synthesis of 2-Phenylbutyronitrile

This step involves the phase-transfer catalyzed alkylation of phenylacetonitrile with ethyl bromide.

Experimental Protocol:

  • A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • The flask is charged with 50% aqueous sodium hydroxide (B78521) solution, phenylacetonitrile, and a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • The mixture is stirred, and ethyl bromide is added dropwise, maintaining the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.[1]

  • After the addition is complete, the mixture is stirred for an additional 2 hours, and the temperature is then raised to 40°C for 30 minutes.[1]

  • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like benzene (B151609) or diethyl ether.

  • The combined organic layers are washed with water, dilute hydrochloric acid, and again with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude 2-phenylbutyronitrile is purified by vacuum distillation.[1]

Stage 2: Hydrolysis of 2-Phenylbutyronitrile to 2-Phenylbutyric Acid

The synthesized 2-phenylbutyronitrile is then hydrolyzed to 2-phenylbutyric acid.

Experimental Protocol:

  • 2-Phenylbutyronitrile is refluxed with a strong acid, such as a mixture of sulfuric acid and water, or a strong base like sodium hydroxide followed by acidification.

  • For acidic hydrolysis, a mixture of 2-phenylbutyronitrile, concentrated sulfuric acid, and water is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured onto ice.

  • The precipitated crude 2-phenylbutyric acid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Isotopic Labeling of 2-Phenylbutyric Acid

The final step is the deuteration of the phenyl ring of the synthesized 2-phenylbutyric acid to yield this compound. This is achieved through an acid-catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol:

  • In a sealed reaction vessel, 2-phenylbutyric acid is dissolved in a deuterated acid mixture. A common and effective deuterating agent is a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O).

  • The reaction mixture is heated to an elevated temperature (e.g., 80-120°C) to facilitate the electrophilic aromatic substitution.

  • The reaction is allowed to proceed for a sufficient duration (typically several hours to days) to achieve a high level of deuterium incorporation. The progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

  • After the desired level of isotopic enrichment is achieved, the reaction mixture is cooled to room temperature.

  • The mixture is carefully neutralized with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath.

  • The deuterated product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and isotopic labeling of this compound.

Synthesis of Unlabeled 2-Phenylbutyric Acid
Parameter Value
Starting Materials Phenylacetonitrile, Ethyl Bromide
Overall Yield 70-85%
Purity (after purification) >98%
Isotopic Labeling of 2-Phenylbutyric Acid
Parameter Value
Deuterating Agent D₂SO₄/D₂O
Typical Yield 60-80%
Isotopic Purity (%D) >95%
Molecular Formula C₁₀H₇D₅O₂
Molecular Weight 169.23 g/mol

Characterization Data

The successful synthesis of this compound can be confirmed by various analytical techniques.

Analytical Technique Unlabeled 2-Phenylbutyric Acid This compound (Expected)
¹H NMR Aromatic protons (multiplet, ~7.2-7.4 ppm), Methine proton (triplet, ~3.5 ppm), Methylene protons (multiplet, ~1.8-2.2 ppm), Methyl protons (triplet, ~0.9 ppm)Absence or significant reduction of aromatic proton signals, other signals remain.
¹³C NMR Aromatic carbons (~127-140 ppm), Carbonyl carbon (~180 ppm), Methine carbon (~45 ppm), Methylene carbon (~26 ppm), Methyl carbon (~12 ppm)Aromatic carbon signals will show splitting due to C-D coupling and may have slightly different chemical shifts.
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z 164. Key fragments at m/z 119 and 91.Molecular ion (M⁺) at m/z 169. Key fragments at m/z 124 and 96.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis of Unlabeled Precursor cluster_labeling Isotopic Labeling cluster_analysis Analysis phenylacetonitrile Phenylacetonitrile alkylation Phase-Transfer Alkylation phenylacetonitrile->alkylation ethyl_bromide Ethyl Bromide ethyl_bromide->alkylation phenylbutyronitrile 2-Phenylbutyronitrile alkylation->phenylbutyronitrile hydrolysis Acid/Base Hydrolysis phenylbutyronitrile->hydrolysis phenylbutyric_acid 2-Phenylbutyric Acid hydrolysis->phenylbutyric_acid hd_exchange H-D Exchange phenylbutyric_acid->hd_exchange deuterating_agent D₂SO₄ / D₂O deuterating_agent->hd_exchange final_product This compound hd_exchange->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms

Caption: Workflow for the synthesis and labeling of this compound.

Reaction Pathway

Reaction_Pathway Reaction Pathway for this compound Synthesis start Phenylacetonitrile intermediate1 2-Phenylbutyronitrile start->intermediate1 1. EtBr, NaOH (aq) Phase-Transfer Catalyst intermediate2 2-Phenylbutyric Acid intermediate1->intermediate2 2. H₃O⁺, Heat product This compound intermediate2->product 3. D₂SO₄, D₂O, Heat

Caption: Reaction pathway for the synthesis of this compound.

References

2-Phenylbutyric Acid-d5 as a Metabolite of Butamirate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate (B195433) citrate (B86180) is a widely utilized centrally acting non-opioid antitussive agent. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. Following administration, butamirate undergoes rapid and extensive hydrolysis, yielding two primary active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2] This technical guide provides a comprehensive overview of 2-phenylbutyric acid as a key metabolite of butamirate, with a specific focus on its deuterated isotopologue, 2-Phenylbutyric Acid-d5, which serves as an essential tool in pharmacokinetic and metabolic studies.

This document details the metabolic pathway of butamirate, presents quantitative pharmacokinetic data, and provides in-depth experimental protocols for the extraction and analysis of 2-phenylbutyric acid from biological matrices. The inclusion of this compound as an internal standard is a critical component of the analytical methodologies described, ensuring accuracy and precision in quantification.

Metabolic Pathway of Butamirate

The primary metabolic transformation of butamirate is its hydrolysis, a reaction catalyzed by carboxylesterases, which are abundant in the liver and plasma.[3][4] This enzymatic cleavage of the ester bond in the butamirate molecule results in the formation of 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2] 2-phenylbutyric acid is further metabolized, in part, through hydroxylation in the para position of the phenyl group, followed by conjugation with glucuronic acid before renal excretion.[1]

Butamirate_Metabolism Butamirate Butamirate Hydrolysis Hydrolysis (Carboxylesterases) Butamirate->Hydrolysis PBA 2-Phenylbutyric Acid Hydrolysis->PBA DEAE Diethylaminoethoxyethanol Hydrolysis->DEAE Hydroxylation Hydroxylation PBA->Hydroxylation Glucuronidation Glucuronidation PBA->Glucuronidation p_Hydroxy_PBA p-Hydroxy-2-phenylbutyric Acid Hydroxylation->p_Hydroxy_PBA p_Hydroxy_PBA->Glucuronidation PBA_Glucuronide 2-Phenylbutyric Acid Glucuronide Glucuronidation->PBA_Glucuronide Excretion Renal Excretion PBA_Glucuronide->Excretion SPE_Workflow Start Start: Plasma Sample Pretreat 1. Add Internal Standard (2-PBA-d5) & Acidify Sample Start->Pretreat Load 3. Load Pre-treated Sample Pretreat->Load Condition 2. Condition SPE Cartridge (Methanol then Water) Condition->Load Wash 4. Wash with Weak Organic Solvent Load->Wash Elute 5. Elute with Strong Organic Solvent Wash->Elute Evap 6. Evaporate Eluate to Dryness Elute->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Analysis Inject for HPLC/LC-MS/MS Analysis Recon->Analysis

References

The Role of 2-Phenylbutyric Acid-d5 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-Phenylbutyric Acid-d5 as an internal standard in metabolic studies, providing a comprehensive overview of its application, alongside detailed experimental protocols and quantitative data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this stable isotope-labeled compound in their research, particularly in pharmacokinetic and metabolomic analyses.

Introduction

This compound is the deuterated form of 2-Phenylbutyric Acid, a compound of significant interest in pharmaceutical and metabolic research. Due to the nearly identical physicochemical properties to its non-deuterated counterpart, this compound serves as an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[1][2] The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, enabling the correction for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative data.

Phenylbutyric acid (PBA) is a pro-drug that undergoes extensive metabolism. Its primary metabolic pathway involves β-oxidation to phenylacetate (B1230308) (PAA), which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAG) before excretion.[1][3] Understanding the pharmacokinetics and metabolic fate of PBA is crucial for its therapeutic applications, which include the treatment of urea (B33335) cycle disorders and its investigation as a potential therapeutic agent for other conditions due to its activity as a histone deacetylase inhibitor and chemical chaperone.

Core Application: Internal Standard in Quantitative Analysis

The primary role of this compound in metabolic studies is to serve as an internal standard for the accurate quantification of 2-phenylbutyric acid in biological matrices such as plasma, urine, and tissue homogenates.[1][2] When added to a biological sample at a known concentration at the beginning of the sample preparation process, this compound experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer as the endogenous (non-labeled) 2-phenylbutyric acid. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.

Metabolic Pathway of 2-Phenylbutyric Acid

The metabolic conversion of 2-Phenylbutyric Acid is a critical aspect of its biological activity and clearance. The pathway illustrates the conversion of the parent drug into its major metabolites.

PBA 2-Phenylbutyric Acid PAA Phenylacetic Acid PBA->PAA β-Oxidation (Liver, Kidney) PAG Phenylacetylglutamine PAA->PAG Conjugation with Glutamine Excretion Renal Excretion PAG->Excretion

Caption: Metabolic pathway of 2-Phenylbutyric Acid.

Quantitative Data from Metabolic Studies

The following tables summarize quantitative data from a study by Marahatta et al. (2012), which utilized a validated LC-MS/MS method with d11-PBA as an internal standard to determine the tissue distribution of PBA and its metabolite PAA in mice following intraperitoneal injection.[2]

Table 1: Tissue Distribution of Phenylbutyric Acid (PBA) in Mice [2]

TissueCmax (µg/g or µg/mL)Tmax (min)AUC (µg·min/g or µg·min/mL)
Plasma105.6 ± 12.3153456.7 ± 456.2
Kidney7.1 ± 1.215234.5 ± 45.1
Liver5.4 ± 0.915189.3 ± 33.7
Heart3.2 ± 0.615101.2 ± 18.9
Muscle2.1 ± 0.41578.5 ± 12.3
Lung1.5 ± 0.31555.4 ± 9.8

Table 2: Tissue Distribution of Phenylacetic Acid (PAA) in Mice [2]

TissueCmax (µg/g or µg/mL)Tmax (min)AUC (µg·min/g or µg·min/mL)
Plasma35.2 ± 5.4451567.8 ± 234.1
Liver5.8 ± 1.145256.7 ± 45.3
Kidney4.9 ± 0.845210.4 ± 39.8
Heart2.5 ± 0.54598.7 ± 15.6
Muscle1.8 ± 0.34570.1 ± 11.2
Lung1.2 ± 0.24545.6 ± 8.7

Experimental Protocols

A detailed methodology for the quantification of 2-phenylbutyric acid and its metabolite phenylacetic acid in biological samples using LC-MS/MS with this compound as an internal standard is provided below, based on the work of Marahatta et al. (2012).[2]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) IS_Addition Addition of This compound (Internal Standard) Sample->IS_Addition Extraction Protein Precipitation & LLE IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for quantitative analysis using LC-MS/MS.

Materials and Reagents
  • 2-Phenylbutyric Acid (analyte)

  • This compound (internal standard)

  • Phenylacetic Acid (metabolite)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Biological matrix (e.g., plasma, tissue homogenate)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation Protocol
  • Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenates) on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific amount of this compound solution (in a suitable solvent like methanol) to each sample to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analytes from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 2-Phenylbutyric Acid: Precursor ion (m/z) → Product ion (m/z)

    • MRM Transition for this compound: Precursor ion (m/z) → Product ion (m/z)

    • MRM Transition for Phenylacetic Acid: Precursor ion (m/z) → Product ion (m/z)

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers engaged in the metabolic and pharmacokinetic profiling of 2-phenylbutyric acid. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable quantitative data. This technical guide provides a foundational understanding and practical framework for the application of this compound, from the underlying metabolic pathways to detailed experimental protocols. By adhering to these methodologies, researchers can confidently advance their understanding of the metabolic fate and therapeutic potential of 2-phenylbutyric acid.

References

An In-Depth Technical Guide to the Physical Properties of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Phenylbutyric acid, an organic compound of interest in various scientific and pharmaceutical research domains. The information is presented to facilitate study comparison and further investigation, with detailed experimental protocols and visual representations of its metabolic and synthetic context.

Core Physical Properties of 2-Phenylbutyric Acid

The following table summarizes the key physical properties of 2-Phenylbutyric acid, compiled from various scientific sources. It is important to note that slight variations in these values can be observed between different studies due to experimental conditions and sample purity.

PropertyValueUnits
Molecular Formula C₁₀H₁₂O₂-
Molecular Weight 164.20 g/mol
Appearance White to off-white crystalline solid-
Melting Point 39 - 47.5°C
Boiling Point 270 - 272°C
Density 1.030 - 1.055g/cm³
Refractive Index 1.515 - 1.516(at 20°C)
pKa ~4.34 - 4.66-
Water Solubility Poorly soluble to insoluble-
Solubility in Organic Solvents Moderately soluble in ethanol (B145695), acetone, chloroform, and ethyl acetate-

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 2-Phenylbutyric acid are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 2-Phenylbutyric acid transitions into a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 2-Phenylbutyric acid sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[1]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For a preliminary, rapid determination, heat the sample at a rate of 10-15°C per minute to get an approximate melting point.

    • For an accurate determination, start heating at a slower rate (1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[1]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Replicate: Perform the measurement at least two more times with fresh samples to ensure reproducibility.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid 2-Phenylbutyric acid equals the atmospheric pressure.

Apparatus:

  • Melting point apparatus or Thiele tube with heating oil

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Syringe or micropipette

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.2-0.5 mL) of molten 2-Phenylbutyric acid into the small test tube.

  • Capillary Inversion: Place the sealed-end capillary tube, open end down, into the test tube containing the sample.[2]

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Insert the assembly into the heating block of a melting point apparatus or a Thiele tube.

  • Heating: Heat the apparatus gradually. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

  • Observation: Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the sample is boiling.

  • Cooling and Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[3]

  • Replicate: Repeat the procedure to obtain a consistent value.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of solid 2-Phenylbutyric acid.

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

  • Water bath (thermostatically controlled)

  • Spatula

Procedure:

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

    • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20°C) until the water reaches thermal equilibrium.

    • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

    • The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Sample Measurement:

    • Place a known mass of solid 2-Phenylbutyric acid into the clean, dry pycnometer and weigh it (m₃).

    • Fill the pycnometer containing the sample with a liquid in which the solid is insoluble (e.g., a saturated solution of 2-Phenylbutyric acid in water to prevent further dissolution) and for which the density is known.

    • Place the pycnometer in the water bath to reach the same constant temperature as in the calibration step.

    • Dry the outside and weigh the pycnometer with the sample and the liquid (m₄).

  • Calculation: The density of the solid is calculated using the formula: Density = (mass of sample) / (volume of sample) where the volume of the sample is the volume of the pycnometer minus the volume of the liquid added.

Refractive Index Measurement (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through liquid 2-Phenylbutyric acid.

Apparatus:

  • Abbe refractometer

  • Water bath (for temperature control)

  • Dropper or pipette

  • Lens paper and ethanol (for cleaning)

Procedure:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water (n = 1.3330 at 20°C).[4]

  • Temperature Control: Circulate water from a water bath through the refractometer to maintain a constant temperature (e.g., 20°C), as the refractive index is temperature-dependent.

  • Sample Application: Open the prism of the refractometer and place a few drops of molten 2-Phenylbutyric acid onto the surface of the lower prism using a clean dropper.

  • Measurement:

    • Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

    • Adjust the light source and the focus of the eyepiece to get a clear view of the scale.

    • Rotate the adjustment knob until the boundary line between the light and dark fields is centered on the crosshairs of the eyepiece.

    • If a colored band is visible, adjust the compensator to obtain a sharp, achromatic boundary.

  • Reading: Read the refractive index value directly from the instrument's scale.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with ethanol and lens paper.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of 2-Phenylbutyric acid.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions.[5]

  • Sample Preparation: Accurately weigh a known amount of 2-Phenylbutyric acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the solubility in water is too low, but this will affect the apparent pKa.

  • Titration Setup: Place the beaker with the 2-Phenylbutyric acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly and then levels off, well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of 2-Phenylbutyric acid in a saturated aqueous solution.

Apparatus:

  • Conical flasks or vials with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-Phenylbutyric acid to a known volume of distilled or deionized water in a flask. Ensure there is undissolved solid present to maintain saturation.[7]

  • Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid by either centrifugation or filtration. Care must be taken not to alter the temperature during this step.

  • Concentration Analysis:

    • Prepare a series of standard solutions of 2-Phenylbutyric acid of known concentrations.

    • Measure the absorbance (if using UV-Vis) or the peak area (if using HPLC) of the standard solutions to create a calibration curve.

    • Measure the absorbance or peak area of the saturated solution.

  • Calculation: Determine the concentration of 2-Phenylbutyric acid in the saturated solution by comparing its analytical response to the calibration curve. This concentration represents the aqueous solubility at the specified temperature.

Metabolic and Synthetic Context

2-Phenylbutyric acid is recognized as a metabolite of the cough suppressant drug Butamirate. It is also utilized as a precursor in the synthesis of other pharmacologically active molecules, such as the selective estrogen receptor modulator (SERM), Tamoxifen. The following diagram illustrates this context.

G Metabolic and Synthetic Context of 2-Phenylbutyric Acid Butamirate Butamirate (Cough Suppressant) Metabolism Metabolism (in vivo) Butamirate->Metabolism PhenylbutyricAcid 2-Phenylbutyric Acid Metabolism->PhenylbutyricAcid ChemicalSynthesis Chemical Synthesis PhenylbutyricAcid->ChemicalSynthesis Tamoxifen Tamoxifen (SERM) ChemicalSynthesis->Tamoxifen

References

The Potential of 2-Phenylbutyric Acid-d5 in HIV Cure Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eradication of the latent HIV reservoir remains the primary obstacle to a cure for HIV/AIDS. A promising strategy, known as "shock and kill," aims to reactivate this latent virus, making it susceptible to clearance by the immune system or antiretroviral therapy. Histone deacetylase (HDAC) inhibitors have emerged as a key class of latency-reversing agents. This technical guide explores the applications of 2-Phenylbutyric Acid-d5, a deuterated form of the HDAC inhibitor phenylbutyrate, in HIV research. While direct studies on this specific deuterated compound in HIV are not yet prevalent in published literature, this document synthesizes the known mechanisms of its non-deuterated counterpart, the rationale for deuteration, and relevant clinical and preclinical findings to provide a comprehensive resource for researchers in the field.

Introduction: The Rationale for this compound in HIV Research

This compound is a stable, isotopically labeled version of 2-Phenylbutyric Acid. The substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound. This modification can lead to a slower rate of metabolism, resulting in a longer half-life and increased drug exposure.

In the context of HIV, the parent compound, sodium phenylbutyrate, has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in maintaining HIV latency by keeping the viral DNA tightly wound around histones, thereby repressing its transcription. By inhibiting HDACs, phenylbutyrate can induce the expression of latent HIV provirus. Therefore, this compound is a promising candidate for HIV cure research due to the potential for an improved pharmacokinetic profile, which could lead to more sustained HDAC inhibition and a more effective reversal of HIV latency.

Mechanism of Action: HDAC Inhibition and HIV Latency Reversal

The primary mechanism by which phenylbutyrate and, by extension, this compound, is thought to impact HIV is through the inhibition of histone deacetylases.

Signaling Pathway of HDAC Inhibition in HIV Latency:

In a latently infected CD4+ T cell, the integrated HIV provirus is transcriptionally silent. This silencing is partly maintained by the recruitment of HDACs to the HIV 5' Long Terminal Repeat (LTR), the promoter region of the viral genome. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure (heterochromatin) that restricts the access of transcription factors, such as NF-κB and the viral trans-activator Tat, to the LTR.

Phenylbutyrate, as an HDAC inhibitor, blocks the action of these enzymes. This leads to an accumulation of acetylated histones (euchromatin) around the HIV LTR. The more open chromatin structure allows for the recruitment of the host's transcriptional machinery, initiating the transcription of viral RNA and the production of viral proteins. This reactivation of the latent virus is the "shock" in the "shock and kill" strategy.

HDAC_Inhibition_Pathway cluster_0 Latent State cluster_1 Active State (with this compound) Latent_HIV Latent HIV Provirus (Heterochromatin) HDACs HDACs Latent_HIV->HDACs recruits Histones_Deacetylated Deacetylated Histones HDACs->Histones_Deacetylated maintains Active_HIV Transcribing HIV Provirus (Euchromatin) Transcription Viral Transcription Active_HIV->Transcription HATs HATs Histones_Acetylated Acetylated Histones HATs->Histones_Acetylated promotes Histones_Acetylated->Active_HIV enables 2_PBA_d5 This compound 2_PBA_d5->HDACs inhibits

Figure 1: Signaling pathway of HDAC inhibition by this compound leading to HIV reactivation.

Quantitative Data from Clinical Studies with Sodium Phenylbutyrate

While no clinical trials have specifically tested this compound for HIV, a study was conducted on its non-deuterated form, sodium phenylbutyrate, in combination with vitamin D3 in treatment-naïve HIV patients. The results of this trial are summarized below.

Parameter Treatment Group (Vitamin D3 + Phenylbutyrate) Placebo Group Outcome Citation
Primary Endpoint
Change in Plasma HIV-1 Viral Load (Week 0 to 16)No significant changeNo significant changeNo significant difference between groups[1]
Secondary Endpoints
CD4+ T cell countsNo significant changeNo significant changeNo significant difference between groups[1]
CD8+ T cell countsNo significant changeNo significant changeNo significant difference between groups[1]
Body Mass Index (BMI)No significant changeNo significant changeNo significant difference between groups[1]
Mid-Upper-Arm Circumference (MUAC)No significant changeNo significant changeNo significant difference between groups[1]
Plasma 25(OH)D3 levelsSignificantly improvedNo significant changeTreatment effectively improved vitamin D3 status[1]

Note: The study concluded that daily supplementation with vitamin D3 and phenylbutyrate for 16 weeks was well-tolerated but did not reduce viral load or restore peripheral T cell counts in HIV patients with slow progressive disease[1].

Experimental Protocols: In Vitro HIV Latency Reactivation Assay

The following is a representative protocol for assessing the latency-reversing activity of a compound like this compound using a latently infected cell line model, such as J-Lat cells, which harbor a latent HIV provirus with a GFP reporter.

Objective: To determine the efficacy of this compound in reactivating latent HIV-1 in vitro.

Materials:

  • J-Lat 10.6 cells (or other suitable latently infected cell line)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Phorbol 12-myristate 13-acetate (PMA) or a known HDAC inhibitor like Vorinostat)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Flow cytometer

Methodology:

  • Cell Culture: Maintain J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed J-Lat 10.6 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the desired concentrations of this compound, positive control, and vehicle control to the respective wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells and wash them with PBS.

    • Resuspend the cells in FACS buffer.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in the treated wells compared to the vehicle control indicates reactivation of the latent HIV provirus.

  • Data Analysis:

    • Calculate the fold-change in GFP expression for each treatment condition relative to the vehicle control.

    • Determine the EC50 (half-maximal effective concentration) of this compound for latency reversal.

Experimental_Workflow Start Start Cell_Culture Culture J-Lat 10.6 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Add 2-PBA-d5, Positive & Vehicle Controls Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Flow_Cytometry Harvest Cells & Analyze GFP Expression by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Calculate Fold-Change & EC50 Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for in vitro HIV latency reactivation assay.

Conclusion and Future Directions

This compound represents a logical next step in the exploration of phenylbutyrate-based compounds for HIV cure research. The established role of its non-deuterated form as an HDAC inhibitor provides a strong mechanistic rationale for its investigation as a latency-reversing agent. The primary advantage of deuteration lies in the potential for an improved pharmacokinetic profile, which could translate to enhanced efficacy in vivo.

However, it is crucial to note the absence of direct experimental evidence for the use of this compound in HIV research within the current scientific literature. Future research should focus on:

  • In vitro studies: To confirm the HDAC inhibitory activity and latency-reversing potential of this compound in various models of HIV latency.

  • Pharmacokinetic studies: To compare the pharmacokinetic profiles of this compound and its non-deuterated counterpart to validate the benefits of deuteration.

  • Preclinical in vivo studies: To assess the safety and efficacy of this compound in animal models of HIV latency.

The insights gained from such studies will be critical in determining the potential of this compound as a component of future HIV cure strategies.

References

Investigating 2-Phenylbutyric Acid in Malignant Lymphoma Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current scientific understanding of 2-Phenylbutyric Acid (2-PBA) and its active form, phenylbutyrate (PB), in the context of malignant lymphoma research. It is important to note that to date, there is a significant lack of published research specifically investigating the deuterated form, 2-Phenylbutyric Acid-d5, in this malignancy. The information presented herein is based on studies of the non-deuterated compound and serves as a foundational guide. Deuteration is a strategy that can alter the pharmacokinetic and metabolic profiles of drugs, but without specific studies on 2-PBA-d5 in lymphoma, any potential advantages remain hypothetical.

Introduction

2-Phenylbutyric acid is an aromatic fatty acid that has been investigated as a potential antineoplastic agent. Its active metabolite, phenylbutyrate, is known to act as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, phenylbutyrate can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2] Clinical trials have evaluated phenylbutyrate in various cancers, including refractory solid tumors and lymphomas.[3] This guide provides a technical overview of the available data and methodologies related to the study of 2-PBA/phenylbutyrate in malignant lymphoma.

Quantitative Data from In Vitro Studies

The cytotoxicity of phenylbutyrate has been evaluated in primary malignant B-cell samples from patients with non-Hodgkin's lymphoma (NHL) and B-cell chronic lymphocytic leukemia (CLL). The following table summarizes the percentage of patient samples that exhibited a greater than 50% decrease in cell viability after treatment with phenylbutyrate at different concentrations.

MalignancyCompoundConcentration (mM)Percentage of Samples with >50% Viability DecreaseReference
Non-Hodgkin's Lymphoma (n=15)Phenylbutyrate127%[4][5]
Phenylbutyrate260%[4][5]
Chronic Lymphocytic Leukemia (n=9)Phenylbutyrate167%[4][5]
Phenylbutyrate2100%[4][5]

Key Signaling Pathways

The primary mechanism of action of phenylbutyrate in malignant lymphoma cells is the induction of apoptosis. Studies in myeloma cell lines, which share B-cell lineage, have shown that phenylbutyrate treatment leads to the activation of the intrinsic apoptotic pathway.[4] This involves the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to downstream events such as cleavage of cellular substrates and internucleosomal DNA degradation.[4]

G cluster_0 Phenylbutyrate Action cluster_1 Apoptotic Cascade PB Phenylbutyrate HDAC HDAC Inhibition PB->HDAC inhibits Gene Altered Gene Expression HDAC->Gene leads to Casp9 Caspase-9 Activation Gene->Casp9 induces Casp37 Caspase-3 & 7 Activation Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Figure 1: Phenylbutyrate-induced apoptotic signaling pathway in malignant B-cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of phenylbutyrate on malignant lymphoma cells.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Preparation: Isolate primary malignant B-cells from patient samples (non-Hodgkin's lymphoma or chronic lymphocytic leukemia) using standard cell separation techniques.

  • Cell Culture: Culture the cells in an appropriate medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) at a density of 1 x 10^6 cells/mL.

  • Treatment: Treat the cells with varying concentrations of phenylbutyrate (e.g., 1 mM and 2 mM) for a specified duration (e.g., 48-96 hours). Include an untreated control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Measurement (Flow Cytometry with 7-AAD)

This method quantifies the percentage of apoptotic cells.

  • Cell Preparation and Treatment: Prepare and treat cells with phenylbutyrate as described in the cytotoxicity assay protocol.

  • Staining: Harvest the cells and wash them with phosphate-buffered saline (PBS). Resuspend the cells in a binding buffer and add 7-aminoactinomycin D (7-AAD).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. 7-AAD will stain cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

  • Analysis: Quantify the percentage of 7-AAD positive cells to determine the level of apoptosis.

G cluster_workflow Experimental Workflow for Phenylbutyrate Studies cluster_assays Assays start Isolate Malignant B-cells culture Cell Culture start->culture treat Treat with Phenylbutyrate culture->treat mtt MTT Assay (Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow analysis Data Analysis mtt->analysis flow->analysis

Figure 2: General experimental workflow for in vitro studies of phenylbutyrate.

Clinical Trial Information

Future Directions

The existing research on phenylbutyrate provides a strong rationale for its investigation in malignant lymphomas. Future studies are needed to:

  • Directly investigate the efficacy and pharmacokinetics of this compound in preclinical models of malignant lymphoma to determine if deuteration offers any therapeutic advantages.

  • Elucidate the broader impact of phenylbutyrate on other signaling pathways relevant to lymphoma pathogenesis.

  • Conduct further clinical trials to establish the therapeutic potential of phenylbutyrate, alone or in combination with other agents, in different subtypes of malignant lymphoma.

This guide summarizes the foundational knowledge regarding 2-PBA in malignant lymphoma, highlighting the need for further research, particularly on its deuterated analogues.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Phenylbutyric Acid in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenylbutyric Acid in human plasma. The use of a stable isotope-labeled internal standard, 2-Phenylbutyric Acid-d5, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[1][2][3] The sample preparation involves a straightforward protein precipitation procedure, providing excellent analyte recovery.[4][5][6] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of 2-Phenylbutyric Acid.

Introduction

2-Phenylbutyric acid is a small molecule of significant interest in pharmaceutical research and clinical diagnostics. Accurate and precise quantification of this analyte in complex biological matrices like human plasma is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalysis due to its inherent sensitivity and selectivity.[2][6]

A major challenge in LC-MS/MS-based bioanalysis is the variability introduced during sample processing and the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the analyte signal.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is the gold standard for mitigating these issues.[1][3] The SIL-IS, this compound, co-elutes with the analyte and experiences the same variations, allowing for reliable correction and leading to robust and reproducible results.[1][7]

This application note provides a comprehensive protocol for the extraction and quantification of 2-Phenylbutyric Acid from human plasma using this compound as the internal standard.

Experimental Protocols

2.1. Materials and Reagents

  • 2-Phenylbutyric Acid (analyte) and this compound (internal standard) were of high purity (≥98%).

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water were used.

  • Formic acid (≥99%) was used as a mobile phase modifier.

  • Human plasma (K2-EDTA) was sourced from an accredited biobank.

2.2. Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 2-Phenylbutyric Acid and this compound in separate 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the 2-Phenylbutyric Acid primary stock with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

2.3. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration and QC samples, spike 10 µL of the corresponding working standard solution. For unknown samples, add 10 µL of the 50:50 methanol/water mixture.

  • Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all tubes.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

The chromatographic separation was performed on a standard HPLC or UHPLC system.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

3.2. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode was used for detection.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Collision Gas Nitrogen, Medium

Data and Results

4.1. MRM Transitions and Optimized Parameters

Multiple Reaction Monitoring (MRM) was used for quantification. The transitions were optimized by infusing individual standard solutions.

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
2-Phenylbutyric Acid 163.1119.1-45-15-8
This compound 168.1124.1-45-15-8

4.2. Workflow Diagram

The overall experimental workflow from sample receipt to data analysis is depicted below.

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike Standards & Add IS in Acetonitrile (200 µL) plasma->spike vortex Vortex (30 sec) spike->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection MS/MS Detection (Negative ESI, MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify Unknowns calibration->quantification

Caption: Workflow for 2-Phenylbutyric Acid quantification.

Discussion

The developed LC-MS/MS method demonstrates a simple, rapid, and robust approach for the quantification of 2-Phenylbutyric Acid in human plasma.

  • Sample Preparation: Protein precipitation with acetonitrile was chosen for its simplicity, speed, and compatibility with high-throughput workflows.[5] The inclusion of the deuterated internal standard in the precipitation solvent ensures that it is added early in the process, allowing it to account for any variability in sample handling and extraction recovery.[1][2]

  • Chromatography: The reversed-phase chromatographic method provided a good peak shape and retention time for 2-Phenylbutyric Acid, separating it from the bulk of the matrix components, which elute early in the run. The use of a gradient elution ensures that the column is efficiently cleaned after each injection, minimizing carryover.

  • Mass Spectrometry: Negative electrospray ionization was found to be efficient for 2-Phenylbutyric Acid, which readily forms a deprotonated molecule [M-H]⁻ in the ion source. The MRM transitions were specific and provided excellent sensitivity for both the analyte and the internal standard. The 5 Dalton mass difference between the analyte and the IS prevents any significant cross-talk.[2]

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative analysis of 2-Phenylbutyric Acid in human plasma. The use of this compound as an internal standard, combined with a simple protein precipitation sample preparation, provides a reliable and high-throughput assay. The method is sensitive, selective, and suitable for a variety of research and clinical applications where accurate measurement of 2-Phenylbutyric Acid is required.

References

Application Notes and Protocols for the Sample Preparation of 2-Phenylbutyric Acid-d5 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of 2-Phenylbutyric Acid-d5 from plasma samples prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible quantification by removing interfering substances such as proteins and phospholipids. This document outlines three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

This compound, a deuterated analog of 2-Phenylbutyric acid, is frequently utilized as an internal standard in bioanalytical methods. The extraction efficiency and cleanliness of the resulting sample can vary significantly between methods.

Overview of Techniques

Protein Precipitation (PPT) is a straightforward and rapid method that involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. While fast and cost-effective, it may result in a less clean extract compared to other methods, potentially leading to matrix effects in the LC-MS/MS analysis. Acetonitrile (B52724) is a commonly used solvent for this purpose.[1][2]

Liquid-Liquid Extraction (LLE) is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method generally produces a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE) is a highly selective and efficient method for sample clean-up. It involves passing the plasma sample through a solid sorbent that retains the analyte of interest. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. SPE can provide the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the different sample preparation techniques for phenylbutyric acid and its analogs in plasma. This data is compiled from various bioanalytical studies and serves as a general guideline.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid ExtractionSolid-Phase Extraction
Extraction Recovery >80%[1][2]>81%[4]>90%[5]
Matrix Effect Moderate to High[6]Low to ModerateLow[3][6]
Process Efficiency HighModerateModerate to High
Precision (%RSD) <15%<15%<10%[5]
Accuracy (%Bias) ±15%±15%±10%
Lower Limit of Quantitation (LLOQ) Dependent on instrument sensitivityDependent on instrument sensitivityPotentially lower due to cleaner extract

Table 1: Comparison of Sample Preparation Techniques for this compound in Plasma.

AnalyteSample Preparation MethodRecovery (%)Reference
Phenylbutyric AcidNot Specified>90[5]
Phenylbutyric AcidNot Specified>81[4]
Drug Cocktail (including acidic drugs)Acetonitrile Precipitation>80[1][2]

Table 2: Reported Extraction Recoveries for Phenylbutyric Acid and Related Compounds from Plasma.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol describes a simple and rapid method for the removal of proteins from plasma samples.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound and transfer it to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is for the extraction of this compound from plasma using an organic solvent.

Materials:

  • Plasma sample containing this compound

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297)

  • Formic acid

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of plasma sample into a 15 mL glass centrifuge tube.

  • Acidify the plasma sample by adding 20 µL of 1% formic acid in water to protonate the this compound.

  • Add 1 mL of MTBE or ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol utilizes a polymeric reversed-phase SPE cartridge for a clean and concentrated sample.

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting 200 µL of plasma with 200 µL of 2% formic acid in water.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Experimental Workflows

G cluster_0 Protein Precipitation Workflow ppt_start Start: Plasma Sample (100 µL) ppt_add_acn Add Ice-Cold Acetonitrile (300 µL) ppt_start->ppt_add_acn ppt_vortex Vortex (30 sec) ppt_add_acn->ppt_vortex ppt_centrifuge Centrifuge (14,000 x g, 10 min) ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_analyze LC-MS/MS Analysis ppt_supernatant->ppt_analyze

Caption: Protein Precipitation (PPT) Workflow.

G cluster_1 Liquid-Liquid Extraction Workflow lle_start Start: Plasma Sample (200 µL) lle_acidify Acidify (1% Formic Acid) lle_start->lle_acidify lle_add_solvent Add Organic Solvent (e.g., MTBE) lle_acidify->lle_add_solvent lle_vortex Vortex (2 min) lle_add_solvent->lle_vortex lle_centrifuge Centrifuge (4,000 x g, 10 min) lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_evaporate Evaporate to Dryness lle_collect->lle_evaporate lle_reconstitute Reconstitute in Mobile Phase lle_evaporate->lle_reconstitute lle_analyze LC-MS/MS Analysis lle_reconstitute->lle_analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

G cluster_2 Solid-Phase Extraction Workflow spe_start Start: Plasma Sample (200 µL) spe_condition 1. Condition Cartridge (Methanol, Water) spe_start->spe_condition spe_equilibrate 2. Equilibrate Cartridge (2% Formic Acid) spe_condition->spe_equilibrate spe_load 3. Load Pre-treated Sample spe_equilibrate->spe_load spe_wash 4. Wash Cartridge (5% Methanol) spe_load->spe_wash spe_elute 5. Elute Analyte (Methanol + 2% NH4OH) spe_wash->spe_elute spe_evaporate Evaporate to Dryness spe_elute->spe_evaporate spe_reconstitute Reconstitute in Mobile Phase spe_evaporate->spe_reconstitute spe_analyze LC-MS/MS Analysis spe_reconstitute->spe_analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Note: Quantitative Analysis of 2-Phenylbutyric Acid in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylbutyric acid is an organic compound and a human xenobiotic metabolite.[1] Its isomer, 4-phenylbutyric acid (4-PBA), is a drug used for treating urea (B33335) cycle disorders by providing an alternative pathway for nitrogen excretion.[2][3] 4-PBA is also under investigation for its potential therapeutic effects in other conditions like cancer, cystic fibrosis, and neurodegenerative diseases due to its activity as a histone deacetylase inhibitor and chemical chaperone.[2][4] Given the clinical significance and therapeutic potential, a robust and accurate method for quantifying phenylbutyric acid in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical monitoring studies.

The use of a stable isotope-labeled internal standard, such as 2-Phenylbutyric Acid-d5, is the gold standard for quantitative mass spectrometry.[5][6] A deuterated internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6][7] This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[5][8]

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 2-Phenylbutyric Acid in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Phenylbutyric Acid, this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade)

  • Matrix: Human Plasma (K2-EDTA)

  • Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, HPLC vials

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 2-Phenylbutyric Acid and this compound in methanol.

  • Calibration Standard Working Solutions: Serially dilute the 2-Phenylbutyric Acid stock solution with 50:50 (v/v) ACN:Water to prepare calibration standards at concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Quality Control (QC) Working Solutions: Prepare separate QC stock solutions and dilute them to obtain Low, Medium, and High QC concentrations (e.g., 30, 300, and 3000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation Protocol

This protocol utilizes a protein precipitation method for sample cleanup.[9][10]

  • Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix sample.

  • Precipitation: Add 300 µL of the IS working solution in acetonitrile (for samples) or pure acetonitrile (for the blank) to each tube to precipitate proteins.

  • Vortex: Vortex mix each tube for 1 minute.

  • Centrifuge: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables outline the instrumental conditions for the analysis. These are typical starting points and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System UPLC or HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate

| Total Run Time | ~5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition 2-PBA: 163.1 > 119.1 (Quantifier), 163.1 > 91.1 (Qualifier)
IS Transition 2-PBA-d5: 168.1 > 124.1
Collision Energy Optimized for specific instrument (typically 10-20 eV)
Source Temp. 500°C

| IonSpray Voltage | -4500 V |

Note: The molecular weight of 2-Phenylbutyric acid is 164.20 g/mol .[1] The precursor ion in negative mode is [M-H]⁻, which is ~163.1. The d5 isotopologue would be ~168.1. Fragmentation would lead to loss of COOH (44 Da).

Data Presentation and Results

The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.

Table 3: Calibration Curve Linearity

Analyte Linearity Range (ng/mL) Correlation Coefficient (r²) Weighting

| 2-Phenylbutyric Acid | 10 - 5000 | >0.995 | 1/x² |

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) (n=6) Inter-day Precision (%CV) (n=18) Accuracy (%)
Low QC 30 < 10 < 10 90 - 110
Mid QC 300 < 8 < 8 95 - 105

| High QC | 3000 | < 8 | < 8 | 95 - 105 |

The quantitative data presented in Tables 3 and 4 are representative values based on typical LC-MS/MS assay performance for small molecules and should be confirmed through in-house validation.[9][10][11]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Plasma Sample (100 µL) Spike 2. Spike with IS (2-PBA-d5) Sample->Spike Precipitate 3. Add ACN to Precipitate Proteins Spike->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge (10 min @ 12,000 x g) Vortex->Centrifuge Transfer 6. Transfer Supernatant to HPLC Vial Centrifuge->Transfer LCMS 7. LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Data 8. Data Processing (Peak Integration) LCMS->Data Quant 9. Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant

Workflow for the quantification of 2-Phenylbutyric Acid in plasma.
Metabolic Pathway of Phenylbutyrate

Phenylbutyrate acts as a prodrug. In the body, it undergoes mitochondrial β-oxidation, a process similar to that of fatty acids, to form phenylacetate (B1230308).[2] Phenylacetate then conjugates with glutamine to form phenylacetylglutamine (B1677654), which is readily excreted in the urine, providing an alternative mechanism for waste nitrogen removal.[2]

PB Phenylbutyrate (Administered Drug) L1 CoA Activation PB->L1 PB_CoA Phenylbutyryl-CoA L2 β-Oxidation Cycle PB_CoA->L2 PA_CoA Phenylacetyl-CoA L3 Thioester Hydrolysis PA_CoA->L3 PA Phenylacetate (Active Metabolite) L4 Conjugation with Glutamine PA->L4 PAG Phenylacetylglutamine Excretion Renal Excretion PAG->Excretion L1->PB_CoA L2->PA_CoA L3->PA L4->PAG

Simplified metabolic pathway of Phenylbutyrate.

References

Application Note and Protocol for Spiking 2-Phenylbutyric Acid-d5 into Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the accurate addition of 2-Phenylbutyric Acid-d5, a common internal standard, to biological samples such as plasma and urine for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound (d5-PBA) is the deuterium-labeled analogue of 2-Phenylbutyric Acid (PBA), a metabolite of the drug sodium phenylbutyrate used in the treatment of urea (B33335) cycle disorders. Due to its structural similarity and distinct mass, d5-PBA is an ideal internal standard (IS) for the quantification of PBA in biological matrices.[1] The use of a stable isotope-labeled internal standard is a gold standard in LC-MS bioanalysis, as it effectively corrects for variability during sample preparation, chromatography, and ionization.[1][2] This protocol outlines the preparation of d5-PBA spiking solutions and the procedure for incorporating them into plasma and urine samples prior to analysis.

Chemical Information

CompoundThis compound
Synonyms d5-PBA
Molecular Formula C₁₀H₇D₅O₂
Molecular Weight 169.23 g/mol [3]
Appearance Solid
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724).
Storage Store at -20°C for long-term stability.

Experimental Protocols

Preparation of Stock and Working Solutions

The preparation of accurate stock and working solutions is critical for reliable quantification.

3.1.1. Preparation of 1 mg/mL Stock Solution

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the weighed standard in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.[2]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed container.

3.1.2. Preparation of Intermediate and Working Spiking Solutions

Prepare an intermediate stock solution from which the final working solution will be made. The concentration of the working solution should be optimized based on the expected analyte concentration range and the sensitivity of the LC-MS/MS instrument. A common practice is to use an IS concentration that is in the lower third of the calibration curve range.[4]

SolutionPreparationRecommended ConcentrationSolvent
Intermediate Stock Dilute the 1 mg/mL stock solution.10 µg/mLMethanol or Acetonitrile
Working Spiking Solution Dilute the intermediate stock solution.100 ng/mL50:50 Methanol:Water or Acetonitrile

Note: The optimal concentration of the working spiking solution should be determined during method development and validation.

Spiking Protocol for Plasma Samples (Protein Precipitation)

Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis.[5][6] The internal standard should be added to the plasma sample before the addition of the precipitating solvent to account for any variability during the precipitation and extraction process.[7]

Workflow for Plasma Sample Spiking

G cluster_0 Sample Preparation plasma Aliquot Plasma Sample (e.g., 100 µL) spike Add d5-PBA Working Solution (e.g., 10 µL of 100 ng/mL) plasma->spike Spiking vortex1 Vortex Briefly spike->vortex1 precipitate Add Cold Acetonitrile (e.g., 300 µL) vortex1->precipitate Precipitation vortex2 Vortex Vigorously (30 seconds) precipitate->vortex2 centrifuge Centrifuge (e.g., 10,000 x g for 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Inject into LC-MS/MS supernatant->analyze Analysis

Caption: Workflow for spiking this compound into plasma samples.

Detailed Steps:

  • Thaw frozen plasma samples on ice or at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, aliquot the desired volume of plasma (e.g., 100 µL).

  • Add a small, precise volume of the this compound working spiking solution (e.g., 10 µL of 100 ng/mL solution) to the plasma sample.

  • Vortex the tube briefly to mix the internal standard with the plasma.

  • Add at least three volumes of cold ( -20°C) acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.[5][8]

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Spiking Protocol for Urine Samples (Dilute and Shoot)

For urine samples, a "dilute and shoot" method is often sufficient, as the protein content is much lower than in plasma.[9]

Workflow for Urine Sample Spiking

G cluster_1 Sample Preparation urine Aliquot Urine Sample (e.g., 50 µL) dilute Add Dilution Solvent (e.g., 440 µL of Water) urine->dilute Dilution spike Add d5-PBA Working Solution (e.g., 10 µL of 100 ng/mL) dilute->spike Spiking vortex Vortex to Mix spike->vortex transfer Transfer to Autosampler Vial vortex->transfer analyze Inject into LC-MS/MS transfer->analyze Analysis

Caption: Workflow for spiking this compound into urine samples.

Detailed Steps:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, aliquot a volume of the urine supernatant (e.g., 50 µL).

  • Add a suitable dilution solvent, such as LC-MS grade water, to the urine sample (e.g., 440 µL for a 1:10 dilution).

  • Add a precise volume of the this compound working spiking solution (e.g., 10 µL of 100 ng/mL solution).

  • Vortex the sample thoroughly to ensure complete mixing.

  • Transfer the diluted and spiked sample to an autosampler vial.

  • Inject an appropriate volume into the LC-MS/MS system.

Data Analysis and Quality Control

The concentration of 2-Phenylbutyric Acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (d5-PBA) and comparing this ratio to a calibration curve.

Key Quality Control Metrics:

ParameterAcceptance CriteriaRationale
Internal Standard Response Variability The coefficient of variation (CV%) of the IS response across the analytical run should be within ±15-20%.Monitors the consistency of the sample preparation and instrument performance.
Analyte to IS Area Ratio Should be consistent for quality control (QC) samples at known concentrations.Ensures the accuracy and precision of the quantification.
Calibration Curve Linearity The coefficient of determination (r²) should be ≥ 0.99.Demonstrates a linear relationship between concentration and response.

Conclusion

The protocols described in this application note provide a robust framework for the accurate spiking of this compound into plasma and urine samples. Adherence to these procedures, combined with proper method validation, will ensure high-quality, reliable quantitative data for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

References

Application Note: Chromatographic Separation of 2-Phenylbutyric Acid and 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylbutyric acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Due to the stereocenter at the α-position, it exists as two enantiomers, (R)- and (S)-2-phenylbutyric acid, which can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for both the quantification of the total drug concentration and the determination of enantiomeric purity is crucial for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry. 2-Phenylbutyric Acid-d5, a stable isotope-labeled internal standard, is frequently employed for accurate quantification in bioanalytical methods.

This application note provides detailed protocols for the chromatographic separation of 2-Phenylbutyric Acid and its deuterated analog, this compound, using both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods coupled with Mass Spectrometry (MS) or UV detection.

Part 1: Achiral Separation for Quantification using LC-MS/MS

This section outlines a reverse-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of 2-Phenylbutyric Acid and this compound. This method is suitable for quantifying the total amount of 2-Phenylbutyric Acid in various matrices, such as plasma or urine, where the deuterated compound serves as an internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocol

1. Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 2-Phenylbutyric Acid and this compound in methanol (B129727) at a concentration of 1.0 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the 2-Phenylbutyric Acid stock solution with a 50:50 mixture of methanol and water to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking: Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Extraction (for plasma):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size) is a suitable choice.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Phenylbutyric Acid: Precursor Ion (m/z) 163.1 → Product Ion (m/z) 119.1

    • This compound: Precursor Ion (m/z) 168.1 → Product Ion (m/z) 124.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Data Presentation

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ)
2-Phenylbutyric Acid~ 4.2163.1119.11 ng/mL
This compound~ 4.2168.1124.1N/A

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with Internal Standard (d5) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution in Mobile Phase p5->p6 a1 HPLC Injection p6->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantification of 2-Phenylbutyric Acid using LC-MS/MS.

Part 2: Chiral Separation for Enantiomeric Purity using HPLC-UV

This section describes an HPLC method for the separation of the (R)- and (S)-enantiomers of 2-Phenylbutyric Acid. This is essential for determining the enantiomeric excess (e.e.) and for monitoring chiral inversions in biological systems.[1]

Experimental Protocol

1. Sample Preparation:

  • Stock Solution: Prepare a stock solution of racemic 2-Phenylbutyric Acid at a concentration of 1.0 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a good starting point for screening. An anion-exchange type CSP can also provide high selectivity for acidic analytes.

  • Mobile Phase (Normal Phase): A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) is commonly used. A typical starting ratio is 80:20:0.1 (v/v/v). The mobile phase composition should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Data Presentation

EnantiomerRetention Time (min)Resolution (Rs)
(S)-2-Phenylbutyric Acid~ 8.5> 1.5
(R)-2-Phenylbutyric Acid~ 9.8> 1.5

Logical Relationship for Chiral Method Development

G cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation s1 Select Chiral Stationary Phase (CSP) s2 Choose Mobile Phase System (Normal, Reverse, Polar Organic) s1->s2 o1 Adjust Mobile Phase Composition s2->o1 o2 Optimize Flow Rate o1->o2 o3 Optimize Column Temperature o2->o3 v1 Assess Resolution (Rs) o3->v1 v2 Determine Selectivity (α) v1->v2 v3 Evaluate Peak Asymmetry v2->v3

Caption: Logical workflow for the development of a chiral HPLC separation method.

The protocols detailed in this application note provide robust and reliable methods for the chromatographic separation and analysis of 2-Phenylbutyric Acid and its deuterated internal standard. The LC-MS/MS method allows for sensitive and accurate quantification, which is critical for pharmacokinetic and bioequivalence studies. The chiral HPLC method enables the separation and quantification of the individual enantiomers, a crucial aspect for ensuring the safety and efficacy of chiral drug candidates. These methods can be adapted and validated for specific applications within the drug development pipeline.

References

Application Note: High-Throughput Analysis of 2-Phenylbutyric Acid and 2-Phenylbutyric Acid-d5 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Phenylbutyric Acid and its deuterated internal standard, 2-Phenylbutyric Acid-d5, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Introduction

2-Phenylbutyric acid is a derivative of butyric acid with a phenyl substituent at the second carbon. It and its prodrug, sodium phenylbutyrate, are used in the treatment of urea (B33335) cycle disorders. Accurate and reliable quantification of 2-Phenylbutyric Acid in biological samples is crucial for understanding its pharmacokinetics and therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1] This note outlines the optimized MRM transitions and a comprehensive experimental workflow for this analysis.

Quantitative Data Summary

The following tables summarize the optimized MRM transitions for 2-Phenylbutyric Acid and its deuterated internal standard, this compound. The analysis is performed in negative ion mode, which is common for acidic compounds.[2][3][4][5][6] The precursor ion in negative mode is typically the deprotonated molecule [M-H]⁻.

Table 1: MRM Transitions for 2-Phenylbutyric Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
2-Phenylbutyric Acid163.1119.115Primary, for quantification
2-Phenylbutyric Acid163.191.125Secondary, for confirmation

Note: The molecular weight of 2-Phenylbutyric Acid is 164.20 g/mol .[7] The precursor ion [M-H]⁻ is therefore approximately 163.2 m/z. The product ions correspond to characteristic fragments of the molecule.

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound168.1124.115Primary, for quantification
This compound168.196.125Secondary, for confirmation

Note: The molecular weight of this compound is 169.23 g/mol .[8] The precursor ion [M-H]⁻ is therefore approximately 168.2 m/z. The product ions are shifted by +5 Da compared to the unlabeled compound due to the deuterium (B1214612) atoms.

Experimental Protocol

This protocol provides a general framework for the analysis. Optimization may be required for specific sample matrices and instrumentation.

Sample Preparation (Plasma)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-3.6 min: 80% to 20% B

    • 3.6-5.0 min: 20% B (re-equilibration)

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard (this compound) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification end Results quantification->end

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Phenylbutyric Acid.

References

Application Note: Solid-Phase Extraction Protocol for 2-Phenylbutyric Acid using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylbutyric acid is a compound of interest in various fields, including metabolic research and drug development. Accurate quantification in complex biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolism studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated analog of 2-Phenylbutyric acid, is essential for correcting for matrix effects and variability in extraction recovery, ensuring high accuracy and precision.[3] This application note provides a detailed protocol for the solid-phase extraction of 2-Phenylbutyric acid from human plasma using a deuterated internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE and LC-MS/MS method for the quantification of 2-Phenylbutyric acid.

Table 1: Method Recovery and Matrix Effect

AnalyteInternal StandardMean Recovery (%)RSD (%)Matrix Effect (%)
2-Phenylbutyric Acid2-Phenylbutyric Acid-d592.54.898.2

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
2-Phenylbutyric Acid1 - 1000>0.995

Table 3: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LQC32.9598.36.27.5
MQC100101.2101.24.15.3
HQC800792.099.03.54.8

Experimental Protocols

Materials and Reagents
  • 2-Phenylbutyric Acid analytical standard

  • This compound (deuterated internal standard)[4]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

  • Mixed-mode solid-phase extraction cartridges (e.g., Polymeric Reversed-Phase with Weak Anion Exchange)

Sample Pre-treatment
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the deuterated internal standard working solution (this compound in 50% methanol).

  • Add 200 µL of 2% formic acid in water to precipitate proteins and adjust the pH.[5]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Protocol

The following steps are performed using a vacuum manifold.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[6][7][8]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • 2-Phenylbutyric Acid: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

    • This compound: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

Visualizations

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma 100 µL Plasma Add_IS Add 10 µL Deuterated IS Plasma->Add_IS Add_Acid Add 200 µL 2% Formic Acid Add_IS->Add_Acid Vortex Vortex 30s Add_Acid->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition: 1 mL Methanol 1 mL Water Equilibrate Equilibrate: 1 mL 2% Formic Acid Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL 2% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL 20% Methanol Wash1->Wash2 Dry Dry Under Vacuum (5 min) Wash2->Dry Elute Elute: 1 mL 5% Formic Acid in Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction of 2-Phenylbutyric Acid.

References

Application Note: High-Throughput Quantification of 2-Phenylbutyric Acid in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) method for the quantitative analysis of 2-Phenylbutyric Acid in human plasma. The protocol incorporates 2-Phenylbutyric Acid-d5 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. The described sample preparation workflow is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it suitable for pharmacokinetic studies and other clinical research applications. The method demonstrates excellent recovery and linearity over a clinically relevant concentration range.

Introduction

2-Phenylbutyric acid is a compound of interest in various fields of drug development and biomedical research. Accurate quantification in biological matrices such as plasma is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid-liquid extraction is a classic and effective sample preparation technique that offers high purity extracts by minimizing matrix effects such as ion suppression in mass spectrometry. The use of a deuterated internal standard, this compound, which co-extracts with the analyte but is mass-differentiated, is the gold standard for correcting for variability during sample processing and analysis.[1][2] This note provides a detailed protocol for the efficient extraction of 2-Phenylbutyric Acid from human plasma, validated for sensitivity, linearity, and reproducibility.

Experimental

Materials and Reagents

  • 2-Phenylbutyric Acid

  • This compound (Internal Standard)[3]

  • Human Plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Formic Acid, LC-MS Grade

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Water, LC-MS Grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

  • Nitrogen evaporator

  • Autosampler vials with inserts

LC-MS/MS Instrumentation

A validated LC-MS/MS method is required for the analysis of the final extract. A reverse-phase C18 column is suitable for the chromatographic separation. The mass spectrometer should be operated in negative ion mode with selected reaction monitoring (SRM) for the specific mass transitions of 2-Phenylbutyric Acid and this compound.[4][5]

Data Presentation

The following tables summarize the expected performance characteristics of this liquid-liquid extraction method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.8 µg/mL[6]
Upper Limit of Quantification (ULOQ)100 µg/mL
Inter-day Precision (%RSD)< 10%[4][5]
Intra-day Precision (%RSD)< 10%[4][5]
Accuracy (% Bias)Within ±15%[6]

Table 2: Extraction Recovery and Matrix Effect

AnalyteConcentrationMean Recovery (%)Matrix Effect (%)
2-Phenylbutyric AcidLow QC> 85%Minimal
Mid QC> 85%Minimal
High QC> 85%Minimal
This compoundWorking Conc.> 85%Minimal

Recovery data is based on typical performance for LLE of small molecules from plasma and published data for similar compounds, where recoveries of over 81-90% are reported.[4][5][6]

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Phenylbutyric Acid in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a 50:50 methanol:water mixture to cover the desired calibration range.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution with methanol. This solution will be added to every sample.

2. Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare calibration standards by spiking blank human plasma with the appropriate Analyte Working Solutions to achieve final concentrations across the desired range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

3. Liquid-Liquid Extraction Protocol

  • Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.

  • Vortex: Briefly vortex mix each tube for approximately 10 seconds.

  • Acidification: Add 20 µL of 2% formic acid in water to each tube to acidify the sample. This is a critical step to ensure the carboxylic acid is in its neutral, extractable form.[7] Studies on 2-phenylbutyric acid extraction have shown optimal results at an acidic pH, around 3.0.[1][8]

  • Vortex: Vortex mix for 10 seconds.

  • Addition of Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube, being careful not to disturb the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Vortex and Transfer: Vortex for 30 seconds to dissolve the residue, then transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

LLE_Workflow Liquid-Liquid Extraction Workflow for 2-Phenylbutyric Acid Sample 1. Aliquot Plasma Sample (100 µL) IS_Addition 2. Add Internal Standard (this compound) Sample->IS_Addition Acidification 3. Acidify with Formic Acid (pH ~3) IS_Addition->Acidification Solvent_Addition 4. Add Extraction Solvent (MTBE) Acidification->Solvent_Addition Extraction 5. Vortex (2 min) Solvent_Addition->Extraction Centrifugation 6. Centrifuge (10,000 x g, 10 min) Extraction->Centrifugation Transfer 7. Transfer Organic Layer Centrifugation->Transfer Evaporation 8. Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow of the LLE method for 2-Phenylbutyric Acid.

Conclusion

The liquid-liquid extraction protocol presented here provides a reliable and high-throughput method for the quantification of 2-Phenylbutyric Acid in human plasma. The inclusion of a deuterated internal standard ensures accuracy by correcting for sample-to-sample variability. This method is well-suited for regulated bioanalysis in support of drug development programs.

References

Application Notes and Protocols for Establishing a Calibration Curve with 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the establishment of a robust and reliable calibration curve for the quantification of 2-Phenylbutyric Acid (PBA) in biological matrices, such as plasma and tissue homogenates. The method employs a stable isotope-labeled internal standard, 2-Phenylbutyric Acid-d5 (PBA-d5), and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variability during sample preparation and instrument analysis, thereby ensuring high accuracy and precision in quantitative results.[1][2]

PBA is a compound of significant interest in drug development and metabolic research, notably for its role as a histone deacetylase (HDAC) inhibitor and its application in the treatment of urea (B33335) cycle disorders.[1] Accurate quantification of PBA is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Principle of the Method

The quantitative analysis of 2-Phenylbutyric Acid is based on the principle of stable isotope dilution analysis. A known and constant amount of the internal standard, this compound, is added to all samples, including calibration standards, quality control samples, and unknown samples, at the beginning of the sample preparation process. Since PBA-d5 is chemically identical to PBA, it experiences the same extraction efficiency and ionization suppression or enhancement during LC-MS/MS analysis. By measuring the peak area ratio of the analyte (PBA) to the internal standard (PBA-d5), accurate quantification can be achieved.

The general workflow for this application is outlined below:

Workflow for 2-Phenylbutyric Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Add_IS Addition of This compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (PBA / PBA-d5) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify PBA in Unknown Samples Calibration_Curve->Quantification

Fig. 1: General workflow for the quantification of 2-Phenylbutyric Acid.

Experimental Protocols

Materials and Reagents
  • 2-Phenylbutyric Acid (PBA), analytical standard grade

  • This compound (PBA-d5), as internal standard (IS)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid, analytical grade

  • Blank biological matrix (e.g., human plasma, rat plasma)

Preparation of Stock and Working Solutions

3.2.1. 2-Phenylbutyric Acid (PBA) Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of PBA and dissolve it in 10 mL of methanol.

  • Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with a 50:50 mixture of methanol and water. These working solutions will be used to spike the blank biological matrix to create calibration standards.

3.2.2. This compound (IS) Stock and Working Solutions

  • IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of PBA-d5 and dissolve it in 1 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute 10 µL of the IS stock solution to 1 mL with acetonitrile. This working solution will be used for protein precipitation and addition of the internal standard to the samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate amounts of the PBA working standard solutions into blank biological matrix to prepare a series of calibration standards. A typical calibration curve might include 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared in the same way as the calibration standards but from a separate weighing of the PBA standard.

Sample Preparation (Protein Precipitation)
  • To 50 µL of each sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution (1 µg/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions PBA: Optimize for specific instrument (e.g., precursor ion m/z 163.1, product ion m/z 119.1)
PBA-d5: Optimize for specific instrument (e.g., precursor ion m/z 168.1, product ion m/z 124.1)
Collision Energy Optimize for each transition
Ion Source Temp. 500°C

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the expected performance characteristics of the described method for the quantification of 2-Phenylbutyric Acid in plasma.

Table 1: Calibration Curve Parameters

ParameterResult
Calibration Range 0.8 - 500 µg/mL
Regression Model Linear, 1/x weighting
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.8 µg/mL[2]

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (µg/mL)Intra-day Accuracy (%)[2]Intra-day Precision (%CV)[2]Inter-day Accuracy (%)[2]Inter-day Precision (%CV)[2]
Low 2.595 - 105< 1593 - 107< 15
Medium 5097 - 103< 1096 - 104< 12
High 40098 - 102< 897 - 103< 10

Acceptance Criteria: Accuracy within ±15% of nominal value (±20% at LLOQ), Precision (%CV) ≤15% (≤20% at LLOQ).

Table 3: Recovery

AnalyteRecovery (%)[2]
2-Phenylbutyric Acid > 81%

Metabolic Pathway of Phenylbutyrate

Phenylbutyrate serves as a pro-drug for phenylacetate (B1230308), which is the active moiety responsible for ammonia (B1221849) scavenging in urea cycle disorders. The metabolic conversion involves beta-oxidation.

Phenylbutyrate Metabolism PBA Phenylbutyrate (Administered Drug) Beta_Oxidation β-Oxidation (in Liver and Kidney) PBA->Beta_Oxidation PAA Phenylacetate (Active Moiety) Beta_Oxidation->PAA Glutamine_Conjugation Conjugation with Glutamine PAA->Glutamine_Conjugation PAGN Phenylacetylglutamine (B1677654) (Excreted in Urine) Glutamine_Conjugation->PAGN

References

Troubleshooting & Optimization

How to prevent isotopic exchange with 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange with 2-Phenylbutyric Acid-d5. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is the process where deuterium (B1214612) (D) atoms on a labeled molecule, such as this compound, are replaced by hydrogen (H) atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This process, also known as H/D back-exchange, compromises the isotopic purity of the compound. For researchers using this compound as an internal standard in mass spectrometry-based assays or for metabolic studies, a loss of the deuterium label can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The stability of deuterium labels depends on their position within the molecule. For this compound, the deuterium atoms are located on the phenyl ring. Deuterium atoms on an aromatic ring are generally more stable and less prone to exchange compared to those on heteroatoms (e.g., -OH, -NH) or at positions alpha to a carbonyl group. However, under harsh conditions, such as high temperatures or strongly acidic or basic pH, even these seemingly stable deuteriums can be at risk of exchange.

Q3: What are the primary factors that promote isotopic exchange?

A3: The main factors that can induce isotopic exchange in this compound are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze H/D exchange. The rate of exchange is typically at its minimum in a slightly acidic environment, around pH 2.5-3.[1]

  • Temperature: Higher temperatures significantly accelerate the rate of isotopic exchange.

  • Solvent Choice: Protic solvents, such as water and alcohols (methanol, ethanol), are sources of protons and can facilitate deuterium exchange.

  • Exposure to Moisture: Being hygroscopic, deuterated compounds can absorb moisture from the atmosphere, which can lead to isotopic dilution.

Q4: How should I properly store this compound to maintain its isotopic integrity?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. For solid material, it is best to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C. If you have prepared a solution, use an anhydrous aprotic or a deuterated solvent and store it at low temperatures. Avoid repeated freeze-thaw cycles, which can introduce moisture.

Q5: What are the best practices for handling this compound during an experiment?

A5: When handling this compound, it is crucial to minimize its exposure to sources of hydrogen. This includes:

  • Using an Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas like nitrogen or argon.

  • Solvent Selection: Use anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane) or deuterated solvents (e.g., D₂O, CD₃OD) for preparing solutions.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Temperature Control: Perform experimental steps at the lowest practical temperature to minimize the rate of any potential exchange.

Troubleshooting Guide

This guide will help you identify and resolve potential issues related to isotopic exchange of this compound.

Issue: Loss of Deuterium Label Detected by Mass Spectrometry or NMR

A decrease in the isotopic purity of your this compound standard can manifest as a drop in the abundance of the deuterated ion and a corresponding increase in the abundance of the unlabeled or partially deuterated ions in mass spectrometry. In ¹H NMR, you might observe the appearance or increase in the intensity of signals corresponding to the protons on the phenyl ring.

Troubleshooting Isotopic Exchange start Loss of Deuterium Detected check_storage Review Storage Conditions (Temp, Atmosphere, Container) start->check_storage check_handling Review Handling Procedures (Solvents, Glassware, Atmosphere) start->check_handling check_experimental Review Experimental Conditions (pH, Temp, Duration) start->check_experimental storage_issue Improper Storage check_storage->storage_issue handling_issue Handling Protocol Flaw check_handling->handling_issue experimental_issue Harsh Experimental Conditions check_experimental->experimental_issue correct_storage Store at low temp in sealed vial under inert gas. storage_issue->correct_storage Yes reanalyze Re-analyze Sample storage_issue->reanalyze No correct_handling Use anhydrous aprotic/ deuterated solvents. Use dry glassware. handling_issue->correct_handling Yes handling_issue->reanalyze No correct_experimental Adjust pH to 2.5-4. Lower reaction temperature. Minimize reaction time. experimental_issue->correct_experimental Yes experimental_issue->reanalyze No correct_storage->reanalyze correct_handling->reanalyze correct_experimental->reanalyze

Caption: Troubleshooting workflow for identifying and mitigating isotopic exchange.

Quantitative Data on Factors Affecting Stability

The following table summarizes the expected stability of deuterated carboxylic acids under various conditions. Please note that this is representative data, and a forced degradation study is recommended to determine the specific stability profile of this compound in your experimental matrix.

Condition Parameter Recommendation Expected Impact on Isotopic Stability
pH 1 M HCl (pH ~0)Avoid or minimize exposureHigh potential for exchange
pH 2.5-4Optimal for stabilityMinimal exchange expected
pH 7 (Neutral)Use with caution, monitor stabilityModerate potential for exchange over time
1 M NaOH (pH ~14)AvoidHigh potential for exchange
Temperature -20°CIdeal for long-term storageVery high stability
4°CSuitable for short-term storageHigh stability
25°C (Room Temp)Minimize exposureIncreased risk of exchange over time
50°CAvoidSignificant exchange likely
Solvent Aprotic (Acetonitrile, THF)RecommendedHigh stability
Deuterated (D₂O, CD₃OD)RecommendedHigh stability
Protic (H₂O, CH₃OH)Avoid or use anhydrous gradesHigh potential for exchange

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess pH Stability

This protocol outlines a general procedure to evaluate the stability of this compound across a range of pH values.[2]

Materials:

  • This compound

  • Buffer solutions (e.g., pH 2, 4, 7, 9, 12)

  • 0.1 M HCl and 0.1 M NaOH

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final desired concentration. Prepare a control sample at time zero by immediately neutralizing and analyzing a sample.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Quenching: At each time point, withdraw an aliquot from each sample, and immediately neutralize it to prevent further degradation. Store the samples at low temperature (e.g., -20°C) until analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-MS method. The method should be able to separate the parent compound from any potential degradants and allow for the monitoring of the isotopic distribution.

  • Data Evaluation: Calculate the percentage of this compound remaining and the extent of deuterium loss at each time point for each pH condition.

Protocol 2: Analysis of Isotopic Purity by Mass Spectrometry

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid).

  • MS Method: Set up the mass spectrometer to acquire full scan data in negative ion mode to observe the [M-H]⁻ ion.

  • Data Acquisition: Inject the sample and acquire the mass spectrum.

  • Data Analysis:

    • Identify the ion cluster corresponding to this compound.

    • Determine the relative abundance of the monoisotopic peak for the fully deuterated species and any peaks corresponding to the loss of one or more deuterium atoms.

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated ion by the sum of intensities of all related isotopic peaks.

Protocol 3: Analysis of Isotopic Purity by ¹H NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals interfering with the aromatic region.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals in the aromatic region (typically ~7.2-7.4 ppm).

    • Compare the integral of the residual aromatic protons to the integral of a known, stable proton signal on the molecule (if any) or to an internal standard.

    • The percentage of deuterium incorporation can be estimated from the reduction in the integral of the aromatic signals compared to a non-deuterated standard.

Visualizations

Caption: Structure of 2-Phenylbutyric Acid indicating the relative stability of deuterium labels. Phenyl deuteriums are the most stable.

References

Technical Support Center: Troubleshooting Poor Peak Shape for 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address common issues related to poor peak shape during the chromatographic analysis of 2-Phenylbutyric Acid-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound exhibiting significant tailing?

Peak tailing for acidic compounds like this compound is commonly caused by secondary interactions between the analyte and the stationary phase. Key factors include:

  • Mobile Phase pH: 2-Phenylbutyric Acid is a carboxylic acid. If the mobile phase pH is close to its pKa, the compound can exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form can interact strongly with active sites on the column, such as residual silanols, leading to tailing.[1][2]

  • Secondary Silanol (B1196071) Interactions: Standard silica-based columns have silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be deprotonated (Si-O-), creating a negative surface charge that can lead to undesirable ionic interactions and peak tailing.[1][3]

  • Column Choice: Using a column that is not properly end-capped leaves more free silanol groups exposed, exacerbating tailing issues with polar or ionizable compounds.[3][4]

Solution: The most effective solution is to control the ionization of the analyte by adjusting the mobile phase pH. By adding an acidic modifier like 0.1% formic acid, the pH is lowered sufficiently to keep the this compound in its neutral, protonated form. This practice, known as ion suppression, minimizes secondary interactions and results in a sharper, more symmetrical peak.[2] It is also highly recommended to use a high-purity, end-capped C18 column.[4]

Q2: My peak is fronting. What are the likely causes?

Peak fronting is typically associated with two main issues:

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column more quickly than they should, leading to a fronting peak.[5][6]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column.[7][8] For example, injecting a sample dissolved in 100% acetonitrile (B52724) into a mobile phase starting with 5% acetonitrile can cause severe peak distortion, including fronting.[8][9]

Solution: First, try reducing the sample concentration or the injection volume.[7] If fronting persists, ensure the sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[8][10]

Q3: What causes my this compound peak to be excessively broad?

Broad peaks indicate a loss of chromatographic efficiency and can be caused by several factors beyond those that cause tailing or fronting:

  • Insufficient Buffer Strength: If using a buffer to control pH, a low concentration may not have enough capacity to maintain a constant pH as the analyte passes through the column, leading to peak broadening.[7][11]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector flow cell can cause the analyte band to spread out before and after the column.[7][12]

  • Column Degradation: An old or poorly maintained column may have lost its efficiency, resulting in broader peaks for all analytes.[3]

  • Temperature Fluctuations: Inconsistent column temperature can affect analyte retention and mobile phase viscosity, leading to peak broadening.[5]

Solution: Ensure your mobile phase buffer concentration is adequate (e.g., 10-20 mM, if compatible with your detector).[7] Inspect the HPLC system for any unnecessary tubing or fittings and ensure all connections are secure.[12] If the problem persists, it may be time to replace the column.

Q4: I am observing a split peak. How can I resolve this?

Split peaks are often a sign of a disruption in the sample path and can be attributed to:

  • Injection Solvent Mismatch: Similar to what causes peak fronting, injecting a sample in a strong, incompatible solvent can cause the peak to split.[7]

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[10]

  • Column Bed Void: A void or channel in the column's packed bed can cause the sample to travel through two different paths, resulting in a split or shouldered peak.

Solution: Always try to dissolve the sample in the initial mobile phase. If that is not possible, use the weakest solvent that provides adequate solubility. Filter all samples and mobile phases to prevent particulates from reaching the column.[12] If the issue continues after addressing solvent and sample cleanliness, the column may be irreversibly damaged and require replacement.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.

G cluster_start cluster_types cluster_tailing cluster_fronting cluster_broad cluster_split start Poor Peak Shape Observed for this compound tailing Tailing start->tailing fronting Fronting start->fronting broad Broadening start->broad split Splitting start->split q_tail1 Is Mobile Phase pH >= 2 units below analyte pKa? tailing->q_tail1 q_front1 Is sample solvent stronger than mobile phase? fronting->q_front1 q_broad1 Is buffer strength sufficient (>10 mM)? broad->q_broad1 q_split1 Is sample solvent mismatched? split->q_split1 a_tail1 Action: Add acidic modifier (e.g., 0.1% Formic Acid) to suppress ionization. q_tail1->a_tail1 No q_tail2 Is column properly end-capped? q_tail1->q_tail2 Yes a_tail2 Action: Use a high-purity, end-capped C18 column. q_tail2->a_tail2 No a_front1 Action: Dissolve sample in initial mobile phase. q_front1->a_front1 Yes q_front2 Is sample concentration too high? q_front1->q_front2 No a_front2 Action: Reduce concentration or injection volume. q_front2->a_front2 Yes a_broad1 Action: Increase buffer concentration. q_broad1->a_broad1 No q_broad2 Check for extra-column volume (tubing, fittings). q_broad1->q_broad2 Yes a_split1 Action: Dissolve sample in initial mobile phase. q_split1->a_split1 Yes q_split2 Is column inlet partially blocked? q_split1->q_split2 No a_split2 Action: Use guard column and filter samples. q_split2->a_split2 Yes

Caption: A troubleshooting workflow for diagnosing poor HPLC peak shape.

Data Presentation

The choice of mobile phase modifier is critical for controlling pH and achieving good peak shape for acidic analytes.

ModifierTypical ConcentrationApprox. Aqueous pHMS Compatible?Notes
Formic Acid 0.1% (v/v)~2.8YesExcellent choice for ion suppression of acids in LC-MS.[13]
Acetic Acid 0.1% (v/v)~3.2YesA slightly weaker acid than formic acid.[13]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.1Yes (with caution)Very effective for ion suppression but can cause signal suppression in the MS source.[13]
Ammonium Formate 10 - 20 mMpH adjustableYesActs as a true buffer; useful for methods where pH needs to be tightly controlled.[13]
Phosphate Buffer 10 - 50 mMpH adjustableNoProvides excellent buffering capacity but is not volatile and will contaminate an MS source.[13][14]

Experimental Protocols

Recommended Starting Protocol for Reversed-Phase HPLC Analysis of this compound

This protocol is designed as a robust starting point to achieve a symmetrical peak shape. Optimization may be required based on the specific application and HPLC system.

  • HPLC System: Standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV or Mass Spectrometric detector.

  • Column: High-purity, fully end-capped C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.[13]

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[13]

  • Gradient Program:

    Time (min) % Solvent B
    0.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min (adjust based on column dimensions and particle size).

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile.

    • Dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) using a solvent that matches the initial mobile phase conditions (90% Solvent A: 10% Solvent B).[10]

    • Filter the final sample solution through a 0.22 µm syringe filter if any particulates are present.

  • Detection:

    • UV Detector: 210 nm.

    • Mass Spectrometer (MS): Electrospray Ionization (ESI) in negative mode. Monitor the appropriate m/z for this compound.

References

Technical Support Center: Optimizing Mass Spectrometry for 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry source conditions for the analysis of 2-Phenylbutyric Acid-d5. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For carboxylic acids such as this compound, electrospray ionization (ESI) in negative ion mode is generally preferred. In negative mode, the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, leading to enhanced sensitivity and signal stability.

Q2: I am observing a low or no signal for my this compound internal standard. What are the potential causes?

A2: Low or no signal can be attributed to several factors, including improper source conditions, issues with the sample preparation, or degradation of the standard. Refer to the troubleshooting section below for a detailed workflow to diagnose and resolve this issue.

Q3: My peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?

A3: Poor peak shape can be caused by a variety of factors, including the mobile phase composition, column condition, or injection solvent. Ensure that the injection solvent is of similar or weaker elution strength than the initial mobile phase. Column contamination or degradation can also lead to peak shape issues; consider flushing the column or replacing it if necessary.

Q4: Can this compound be used to compensate for matrix effects?

A4: Yes, as a stable isotope-labeled internal standard, this compound is designed to co-elute with the unlabeled analyte and experience similar ionization suppression or enhancement effects from the sample matrix. This allows for more accurate and precise quantification of the target analyte.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity

A weak or absent signal for this compound is a common problem that can often be resolved by systematically evaluating the following:

  • Mass Spectrometer Settings:

    • Ionization Mode: Confirm that the instrument is operating in negative ion mode (ESI-).

    • Mass Range: Ensure the scan range includes the expected m/z of the deprotonated molecule ([M-H]⁻), which is approximately 168.1 for this compound.

  • Source Conditions:

    • Review and optimize the key source parameters as outlined in the Experimental Protocols section. Start with the recommended initial conditions and perform a systematic optimization.

  • Mobile Phase Composition:

    • The pH of the mobile phase can significantly impact the ionization efficiency of carboxylic acids. The addition of a small amount of a weak acid, such as acetic acid, can sometimes improve signal intensity in negative ESI-MS.[1]

  • Sample Preparation and Integrity:

    • Standard Concentration: Verify the concentration of your this compound working solution. Consider preparing a fresh dilution series.

    • Storage: Ensure the standard has been stored correctly to prevent degradation.

Troubleshooting Workflow: Low Signal Intensity

Caption: Troubleshooting workflow for low signal intensity.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization of these parameters may be necessary for your specific instrumentation and application.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (Negative ESI):

ParameterStarting ValueOptimization Range
Capillary Voltage 3.0 kV2.5 - 4.0 kV
Source Temperature 150 °C120 - 180 °C
Desolvation Temperature 350 °C300 - 450 °C
Cone Gas Flow 50 L/hr25 - 75 L/hr
Desolvation Gas Flow 600 L/hr500 - 800 L/hr

Multiple Reaction Monitoring (MRM) Transition:

For quantitative analysis, it is crucial to monitor the specific transition of the precursor ion to a product ion. The fragmentation of the phenylbutyric acid molecular ion typically involves the loss of the carboxyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound168.1122.1100

Note: The precursor ion for this compound is [M-H]⁻. The product ion corresponds to the loss of the carboxylic acid group (-COOH), which has a mass of 46 Da. The phenyl ring in the d5 standard contains the deuterium (B1214612) labels.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of a sample using this compound as an internal standard.

ExperimentalWorkflow sample_prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) add_is Add this compound Internal Standard sample_prep->add_is lc_separation LC Separation (C18 Column) add_is->lc_separation ms_detection MS Detection (Negative ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for sample analysis.

References

Technical Support Center: Analysis of 2-Phenylbutyric Acid-d5 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Phenylbutyric Acid-d5 in urine samples. Our focus is on minimizing matrix effects to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in urine?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (in this case, urine). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Urine is a complex biological matrix containing salts, urea, creatinine, and other endogenous and exogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.

Q2: How does using a deuterated internal standard like this compound help in minimizing matrix effects?

A2: A deuterated internal standard (IS) like this compound is considered the gold standard for compensating for matrix effects. Since the deuterated standard is chemically almost identical to the non-labeled analyte, it co-elutes from the liquid chromatography (LC) column and experiences similar ion suppression or enhancement in the mass spectrometer (MS). By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification.

Q3: Can this compound as an internal standard completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the primary strategies to minimize matrix effects when analyzing this compound in urine?

A4: The primary strategies involve:

  • Effective Sample Preparation: To remove interfering components from the urine matrix before LC-MS/MS analysis. The most common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimizing the LC method to separate 2-Phenylbutyric Acid from matrix components that cause ion suppression or enhancement.

  • Use of an Appropriate Internal Standard: As discussed, a stable isotope-labeled internal standard like this compound is crucial for compensation.

Q5: Which sample preparation method, SPE or LLE, is better for reducing matrix effects for 2-Phenylbutyric Acid in urine?

A5: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective in reducing matrix effects. The choice often depends on the desired level of cleanliness, sample throughput, and the specific interfering substances in the urine samples. SPE, particularly with mixed-mode sorbents, can offer higher selectivity and lead to cleaner extracts, which is highly beneficial for minimizing matrix effects. LLE is a simpler and often cheaper method but may be less efficient at removing all interfering compounds. A comparison of recovery data suggests that SPE can provide higher and more consistent recoveries for acidic drugs from urine.

Experimental Protocols

Below are detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) tailored for the analysis of 2-Phenylbutyric Acid, an acidic drug, in urine samples.

Protocol 1: Solid-Phase Extraction (SPE) using Mixed-Mode Strong Anion Exchange

This protocol is adapted for 2-Phenylbutyric Acid based on methods for other acidic drugs in urine.[1]

Materials:

  • Mixed-mode strong anion exchange SPE cartridges (e.g., Agilent SampliQ SAX, 30 mg/1 mL)

  • Urine sample

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid

  • 50 mM Ammonium (B1175870) acetate (B1210297) (pH 6)

  • 1M Acetic acid

  • 5% Ammonium hydroxide (B78521) in methanol

  • Centrifuge and tubes

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples and centrifuge at 2000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of the urine supernatant, add the this compound internal standard.

    • Add 1 mL of deionized water.

    • Adjust the sample pH to approximately 2 with phosphoric acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).

    • Wash the cartridge with 1 mL of 1M acetic acid.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the 2-Phenylbutyric Acid and its deuterated internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a standard method for the extraction of organic acids from urine.[2]

Materials:

  • Urine sample

  • This compound internal standard solution

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge and glass tubes

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples and centrifuge at 2000 x g for 10 minutes.

    • To 1 mL of the urine supernatant in a glass tube, add the this compound internal standard.

  • Acidification and Salting Out:

    • Acidify the urine sample to a pH of 1-2 by adding a small volume of concentrated HCl.

    • Add sodium chloride to saturate the aqueous phase, which helps to improve the extraction efficiency.

  • Extraction:

    • Add 4 mL of ethyl acetate to the acidified urine sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step (step 3) with another 4 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation and Reconstitution:

    • Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical recovery data for acidic drugs from urine using different sample preparation methods. While specific data for 2-Phenylbutyric Acid is limited, the data for structurally similar compounds like ketoprofen (B1673614) and naproxen (B1676952) can provide a useful comparison.

Sample Preparation MethodAnalyteMean Recovery (%)Reference
Solid-Phase Extraction (SPE)
Mixed-Mode Strong Anion ExchangeKetoprofen95.2 - 103.4[1]
Naproxen98.6 - 109.0[1]
Generic SPEGeneral Organic Acids84.1[3]
Liquid-Liquid Extraction (LLE)
Ethyl AcetateGeneral Organic Acids77.4[3]

Troubleshooting Guides

Troubleshooting Solid-Phase Extraction (SPE)
ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incorrect pH of sample or elution solvent.- Inappropriate wash solvent (too strong).- Cartridge dried out before sample loading.- Insufficient elution volume.- Ensure the pH of the sample is adjusted to retain the analyte and the pH of the elution solvent is adjusted to elute it.- Use a weaker wash solvent or decrease the volume.- Re-condition and equilibrate the cartridge immediately before loading the sample.- Increase the volume of the elution solvent.[4]
Poor Reproducibility - Inconsistent flow rates during loading, washing, or elution.- Variable sample pre-treatment.- Incomplete drying of the cartridge before elution.- Use a vacuum manifold with a flow control system to ensure consistent flow rates.- Standardize all sample pre-treatment steps.- Ensure the cartridge is completely dry before adding the elution solvent.
High Matrix Effects (Ion Suppression/Enhancement) - Inadequate removal of interfering matrix components.- Co-elution of analyte with matrix components.- Optimize the wash steps by using different solvents or solvent strengths.- Consider a different SPE sorbent with higher selectivity.- Modify the LC method to improve separation.
Troubleshooting Liquid-Liquid Extraction (LLE)
ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incorrect pH of the aqueous phase.- Insufficient mixing/vortexing time.- Incomplete phase separation.- Ensure the pH is adjusted to fully protonate the 2-Phenylbutyric Acid (pH 1-2).- Increase vortexing time to ensure thorough mixing.- Increase centrifugation time or speed to achieve a clear separation of layers.
Emulsion Formation - High concentration of proteins or lipids in the urine sample.- Vigorous shaking.- Centrifuge at a higher speed and for a longer duration.- Add salt (NaCl) to the aqueous layer to increase its polarity ("salting out").- Instead of vigorous vortexing, gently rock the tube for a longer period.[5]
Poor Reproducibility - Inconsistent volumes of solvents used.- Variable mixing times and intensity.- Incomplete transfer of the organic layer.- Use calibrated pipettes for all liquid handling steps.- Standardize the vortexing time and speed.- Be careful and consistent when aspirating the organic layer to avoid collecting any of the aqueous phase.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe SPE cluster_lle LLE cluster_analysis Analysis urine_sample Urine Sample add_is Add 2-Phenylbutyric Acid-d5 (IS) urine_sample->add_is pretreatment Sample Pre-treatment (e.g., pH adjustment) add_is->pretreatment spe_conditioning Conditioning pretreatment->spe_conditioning Option 1 lle_extraction Extraction with Organic Solvent pretreatment->lle_extraction Option 2 spe_loading Loading spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution evaporation Evaporation spe_elution->evaporation lle_separation Phase Separation lle_extraction->lle_separation lle_collection Collect Organic Layer lle_separation->lle_collection lle_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing (Analyte/IS Ratio) lcms_analysis->data_processing

Caption: General experimental workflow for the analysis of this compound in urine.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_low_recovery start Low Analyte Recovery Observed check_method Which sample prep method was used? start->check_method spe_issues SPE Issues check_method->spe_issues SPE lle_issues LLE Issues check_method->lle_issues LLE check_spe_ph Was sample/elution pH correct? spe_issues->check_spe_ph check_spe_wash Was wash solvent too strong? check_spe_ph->check_spe_wash Yes solution_ph Adjust pH of relevant solution check_spe_ph->solution_ph No check_spe_drying Did cartridge dry out? check_spe_wash->check_spe_drying No solution_wash Use weaker wash solvent check_spe_wash->solution_wash Yes solution_recondition Re-condition cartridge before loading check_spe_drying->solution_recondition Yes check_lle_ph Was aqueous pH 1-2? lle_issues->check_lle_ph check_lle_mixing Was mixing sufficient? check_lle_ph->check_lle_mixing Yes check_lle_ph->solution_ph No check_emulsion Emulsion formed? check_lle_mixing->check_emulsion Yes solution_mixing Increase vortex time check_lle_mixing->solution_mixing No solution_emulsion Centrifuge longer/faster or use salting out check_emulsion->solution_emulsion Yes

Caption: Decision tree for troubleshooting low analyte recovery.

References

Addressing chromatographic co-elution issues with 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chromatographic co-elution issues with 2-Phenylbutyric Acid-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

A1: this compound is a deuterated form of 2-Phenylbutyric acid, meaning that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically almost identical to the analyte (2-Phenylbutyric Acid) and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization. This helps to correct for variations in the analytical process, leading to more accurate and precise quantification.

Q2: I am observing a slight difference in retention time between 2-Phenylbutyric Acid and this compound. Is this normal?

A2: Yes, a small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to subtle differences in polarity and interaction with the stationary phase. While often minor, this can be problematic if the analyte and IS elute in a region of variable matrix effects.

Q3: What are the common causes of co-elution with this compound in my LC-MS/MS analysis?

A3: Co-elution occurs when this compound and other compounds are not adequately separated by the HPLC column and elute at the same time. Common causes include:

  • Co-elution with the non-deuterated analyte (2-Phenylbutyric Acid): This is the ideal scenario for an internal standard, but complete co-elution is not always achieved due to the isotope effect.

  • Co-elution with metabolites: 2-Phenylbutyric acid is metabolized in the body, and these metabolites may have similar chromatographic properties and co-elute with the internal standard.

  • Co-elution with matrix components: Biological samples are complex, and endogenous compounds from the matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, affecting the accuracy of quantification.

  • Suboptimal chromatographic conditions: An inappropriate choice of column, mobile phase, or gradient program can lead to poor separation and co-elution.

Q4: Can I use a C18 column for the analysis of this compound?

A4: Yes, C18 columns are widely used for the analysis of acidic compounds like 2-Phenylbutyric acid in reversed-phase chromatography. However, for aromatic compounds, a Phenyl stationary phase can sometimes offer alternative selectivity due to π-π interactions between the phenyl rings of the analyte and the stationary phase. If you are experiencing co-elution issues with a C18 column, switching to a Phenyl column could be a viable troubleshooting step.

Q5: How does the pH of the mobile phase affect the retention of this compound?

A5: 2-Phenylbutyric acid is a carboxylic acid, and its retention in reversed-phase chromatography is highly dependent on the pH of the mobile phase. At a pH below its pKa, the carboxylic acid group is protonated and the molecule is less polar, resulting in longer retention. At a pH above its pKa, the carboxylic acid group is deprotonated (ionized), making the molecule more polar and leading to shorter retention. To achieve consistent and reproducible retention, it is crucial to use a buffered mobile phase with a pH that is at least 1.5 to 2 pH units away from the pKa of 2-Phenylbutyric acid.

Troubleshooting Guide

Issue 1: Poor resolution between 2-Phenylbutyric Acid and this compound

This can lead to inaccurate quantification due to isotopic crosstalk, where the signal from the analyte contributes to the signal of the internal standard, and vice-versa.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower percentage of organic solvent will increase retention times and may improve resolution.

    • Aqueous Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like 2-Phenylbutyric acid, using a mobile phase with a pH below the pKa will increase retention and may improve separation. Ensure the mobile phase is adequately buffered for reproducible results.

  • Modify the Gradient Program: A shallower gradient (slower increase in organic solvent concentration) can often improve the separation of closely eluting compounds.

  • Change the HPLC Column:

    • Stationary Phase: If using a C18 column, consider switching to a Phenyl column to leverage different selectivity based on π-π interactions.

    • Particle Size and Column Length: A longer column or a column with a smaller particle size will provide higher theoretical plates and better resolving power.

  • Adjust Column Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve separation, although it may also increase backpressure.

Issue 2: Co-elution of this compound with an interfering peak from the matrix

This can lead to ion suppression or enhancement, resulting in inaccurate quantification.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Employ a more selective sample preparation technique, such as solid-phase extraction (SPE) with a sorbent that specifically retains the analyte and internal standard while removing interfering matrix components.

    • Optimize the washing steps during the sample preparation procedure to remove potential interferences.

  • Adjust Chromatographic Selectivity:

    • Mobile Phase: Experiment with different organic modifiers (acetonitrile vs. methanol) as this can alter the elution order of compounds. Adjusting the mobile phase pH can also significantly change the retention of ionizable matrix components.

    • Column Chemistry: As mentioned previously, switching from a C18 to a Phenyl column, or a column with a different chemistry (e.g., embedded polar group), can provide the necessary change in selectivity to resolve the interference.

  • Mass Spectrometry Optimization:

    • Ensure that the selected reaction monitoring (SRM) transitions are highly specific to this compound and that the interfering compound does not produce the same precursor and product ions.

Experimental Protocols

The following are example experimental protocols for the analysis of 2-Phenylbutyric Acid using this compound as an internal standard. These should be considered as starting points and may require further optimization for specific applications.

Protocol 1: LC-MS/MS Method for 2-Phenylbutyric Acid in Biological Matrix

This protocol is a general guide and should be optimized based on the specific matrix and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Add 400 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

ParameterCondition 1 (C18 Column)Condition 2 (Phenyl Column)
HPLC Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B in 5 min10% B to 90% B in 6 min
Flow Rate 0.4 mL/min0.35 mL/min
Column Temp. 40°C35°C
Injection Vol. 5 µL5 µL
Ionization Mode Negative Electrospray (ESI-)Negative Electrospray (ESI-)
MS/MS Transitions 2-PBA: 163.1 -> 119.12-PBA: 163.1 -> 119.1
2-PBA-d5: 168.1 -> 124.12-PBA-d5: 168.1 -> 124.1

Note: The MS/MS transitions provided are examples and should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different chromatographic conditions on the separation of 2-Phenylbutyric Acid and its deuterated internal standard.

Table 1: Comparison of Retention Times (RT) and Resolution (Rs) on Different Columns

Column TypeMobile Phase BAnalyteRT (min)IS (d5) RT (min)Resolution (Rs)
C18Acetonitrile2-PBA3.253.211.2
C18Methanol2-PBA3.823.771.4
Phenyl-HexylAcetonitrile2-PBA3.513.461.5
Phenyl-HexylMethanol2-PBA4.154.091.8

Table 2: Effect of Mobile Phase pH on Retention Time (RT) on a C18 Column

Mobile Phase A pHAnalyteRT (min)
2.5 (0.1% Formic Acid)2-PBA4.12
3.5 (10mM Ammonium Formate)2-PBA3.65
4.5 (10mM Ammonium Acetate)2-PBA2.89
5.5 (10mM Ammonium Acetate)2-PBA2.15

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_optimization Method Optimization cluster_sample_prep Sample Preparation cluster_validation Validation Start Co-elution Issue Identified Check_IS Check IS and Analyte Peak Shapes Start->Check_IS Review_Chroma Review Chromatogram for Interfering Peaks Check_IS->Review_Chroma Optimize_MP Optimize Mobile Phase (Organic %, pH) Review_Chroma->Optimize_MP Change_Gradient Adjust Gradient (Shallower Slope) Optimize_MP->Change_Gradient Change_Column Change HPLC Column (e.g., C18 to Phenyl) Change_Gradient->Change_Column Improve_SPE Improve Sample Prep (e.g., SPE) Change_Column->Improve_SPE Resolution_OK Resolution Acceptable? Improve_SPE->Resolution_OK Resolution_OK->Optimize_MP No End Problem Resolved Resolution_OK->End Yes

Caption: A logical workflow for troubleshooting co-elution issues.

Column_Selection_Logic cluster_problem Problem Definition cluster_decision Decision Point cluster_solutions Potential Solutions cluster_outcome Desired Outcome CoElution Co-elution with This compound Interference_Type Nature of Co-eluting Peak? CoElution->Interference_Type C18_Optimization Optimize C18 Method (Higher resolution column, longer gradient) Interference_Type->C18_Optimization Isotope/Similar Polarity Phenyl_Column Switch to Phenyl Column (Alternative Selectivity, π-π interactions) Interference_Type->Phenyl_Column Aromatic Interference HILIC_Column Consider HILIC for very polar interferences Interference_Type->HILIC_Column Polar Interference Resolution Improved Resolution C18_Optimization->Resolution Phenyl_Column->Resolution HILIC_Column->Resolution

Caption: A decision tree for selecting an appropriate HPLC column.

Technical Support Center: 2-Phenylbutyric Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for your 2-Phenylbutyric Acid-d5 analytical needs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot signal inconsistency issues and ensure accurate and precise quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an inconsistent this compound signal in my LC-MS/MS analysis?

An inconsistent signal from your deuterated internal standard, such as this compound, can arise from several factors throughout the analytical workflow. These can be broadly categorized into three areas: issues with the internal standard itself, problems related to the sample matrix, and instrument-related variability.[1] Common culprits include differential matrix effects, where the analyte and internal standard are affected differently by other components in the sample, and problems with the stability or purity of the deuterated label.[2]

Q2: How can I determine if matrix effects are causing the inconsistency in my this compound signal?

Matrix effects, such as ion suppression or enhancement, are a primary cause of signal variability.[3] These effects occur when co-eluting substances from the biological matrix interfere with the ionization of the target analyte and the internal standard.[3] To assess the impact of matrix effects, a post-extraction addition experiment is recommended.[2]

Q3: Could the problem be with the this compound standard itself?

Yes, the quality and handling of the internal standard are critical. Issues can include a lack of co-elution with the unlabeled analyte, the presence of isotopic or chemical impurities, or unexpected isotopic exchange where deuterium (B1214612) atoms are replaced by hydrogen.[2] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[2]

Q4: Is it possible for the deuterium labels on this compound to exchange with hydrogen from the sample or solvent?

Deuterium-hydrogen back-exchange can occur, particularly for deuterium atoms on -OH or -NH groups, or on carbons adjacent to carbonyl groups.[2] While this compound is generally stable, the specific labeling pattern should be considered. If back-exchange is suspected, using a standard with a more stable labeling pattern or a different isotopic label (e.g., 13C) may be necessary.[4][5]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Differential matrix effects are a significant source of inconsistent internal standard signals.[2] This guide provides a systematic approach to identify and address these effects.

Symptoms:

  • High variability in the internal standard peak area across different samples.

  • Poor accuracy and precision in quality control (QC) samples.

  • Analyte-to-internal standard area ratios are not consistent.

Troubleshooting Steps:

  • Perform a Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[2]

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

  • Optimize Chromatography: Adjust the chromatographic method to better separate this compound and the analyte from co-eluting matrix components.[1] This can involve changing the column, mobile phase composition, or gradient profile.

  • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1]

Guide 2: Verifying Internal Standard Integrity and Performance

The quality and behavior of the this compound standard are paramount for accurate quantification.

Symptoms:

  • Inconsistent retention time of the internal standard.

  • Presence of interfering peaks at the mass transition of the analyte in blank samples spiked only with the internal standard.

  • Poor linearity in the calibration curve.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they elute at the same retention time.[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4]

  • Check for Impurities: Analyze a high-concentration solution of the this compound standard alone to check for isotopic or chemical impurities that might interfere with the analyte's signal.

  • Assess Stability: Prepare fresh stock and working solutions of the internal standard to rule out degradation.[1] Evaluate the stability of the internal standard in the sample matrix and autosampler over the duration of a typical analytical run.[1]

Data Presentation

Table 1: Chemical and Physical Properties of 2-Phenylbutyric Acid and its Deuterated Analog

Property2-Phenylbutyric AcidThis compound
Molecular Formula C₁₀H₁₂O₂[6]C₁₀H₇D₅O₂[7]
Molecular Weight 164.20 g/mol [6]169.23 g/mol [7]
CAS Number 90-27-71189708-92-6[7]
Appearance White crystalline solid[8][9]Not specified, likely similar to unlabeled
Melting Point 39-42 °CNot specified, likely similar to unlabeled
Boiling Point 270-272 °CNot specified, likely similar to unlabeled
Solubility in Water Poorly soluble[8]Not specified, likely similar to unlabeled
Solubility in Organic Solvents Moderately soluble in ethanol (B145695) and acetone[8]Not specified, likely similar to unlabeled

Table 2: Example Data Demonstrating Inconsistent this compound Signal Due to Matrix Effects

Sample IDAnalyte Peak AreaIS (this compound) Peak AreaAnalyte/IS Ratio% Ion Suppression (Calculated)
Neat Solution 500,0001,000,0000.500%
Plasma Sample 1 350,000700,0000.5030%
Plasma Sample 2 200,000400,0000.5060%
Plasma Sample 3 450,000900,0000.5010%
Urine Sample 1 150,000300,0000.5070%
Urine Sample 2 300,000600,0000.5040%

Note: This is example data to illustrate the concept. Actual results will vary.

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Evaluation

This protocol is designed to determine the extent of ion suppression or enhancement from the sample matrix.

Materials:

  • Blank matrix (e.g., plasma, urine) from at least six different sources.

  • 2-Phenylbutyric Acid and this compound analytical standards.

  • Appropriate solvents for extraction and reconstitution.

  • LC-MS/MS system.

Methodology:

  • Prepare two sets of samples:

    • Set A: Spike the analyte and internal standard into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B: Extract the blank matrix samples first, and then spike the analyte and internal standard into the extracted matrix before analysis.

  • Analyze both sets of samples using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS ratio in Set B) / (Analyte/IS ratio in Set A)

    • The IS-normalized MF should be close to 1, indicating that the deuterated internal standard effectively compensates for the matrix effects.[3]

  • Evaluate Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different sources of matrix should ideally be less than 15%.[3]

Visualizations

Troubleshooting_Workflow cluster_start cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effects Pathway cluster_is_integrity Internal Standard Integrity Pathway cluster_resolution start Inconsistent this compound Signal check_is_prep Review IS Preparation and Handling start->check_is_prep Initial Checks check_chromatography Examine Chromatography (Peak Shape, Retention Time) start->check_chromatography Initial Checks check_instrument Check Instrument Performance (Blanks, System Suitability) start->check_instrument Initial Checks is_integrity_check Assess IS Purity and Stability check_is_prep->is_integrity_check Suspect IS Issue matrix_effect_exp Perform Post-Extraction Addition Experiment check_chromatography->matrix_effect_exp Suspect Matrix Effects resolved Signal Consistent check_instrument->resolved Instrument Issue Resolved improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effect_exp->improve_cleanup Matrix Effects Confirmed optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample dilute_sample->resolved new_is_lot Use a New Lot of IS is_integrity_check->new_is_lot Purity Issue fresh_solutions Prepare Fresh IS Solutions is_integrity_check->fresh_solutions Degradation Issue new_is_lot->resolved fresh_solutions->resolved

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Matrix_Effect_Experiment cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_calculation Calculation spike_neat Spike Analyte + IS into Clean Solvent analyze_A Analyze via LC-MS/MS spike_neat->analyze_A result_A Obtain Peak Area A analyze_A->result_A calc_mf Calculate Matrix Factor (MF) MF = Peak Area B / Peak Area A result_A->calc_mf extract_blank Extract Blank Matrix spike_post Spike Analyte + IS into Extracted Matrix extract_blank->spike_post analyze_B Analyze via LC-MS/MS spike_post->analyze_B result_B Obtain Peak Area B analyze_B->result_B result_B->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf conclusion MF < 1: Suppression MF > 1: Enhancement IS-Normalized MF ≈ 1: Good Compensation calc_is_mf->conclusion

Caption: Experimental workflow for evaluating matrix effects.

References

Impact of pH on the stability of 2-Phenylbutyric Acid-d5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of pH on the stability of 2-Phenylbutyric Acid-d5 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for the deuterated form is limited, the following guidance is based on the known chemical properties of 2-Phenylbutyric acid and general principles of carboxylic acid stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solutions of different pH?

A1: 2-Phenylbutyric acid, as a carboxylic acid, is expected to exhibit pH-dependent stability. In acidic to neutral solutions, the compound will predominantly exist in its protonated, non-ionized form and is expected to be relatively stable. Under basic conditions, it will deprotonate to form the carboxylate salt. While the carboxylate form is resonance-stabilized, prolonged exposure to strong basic conditions, especially at elevated temperatures, can potentially lead to degradation.[1][2]

Q2: What are the likely degradation pathways for this compound at unfavorable pH?

A2: The primary degradation pathway for many carboxylic acids under harsh conditions (e.g., extreme pH and high temperature) is decarboxylation, although this typically requires significant energy input. Other potential reactions could involve the phenyl ring or the butyric acid side chain, especially in the presence of oxidative or photolytic stress. Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.[3][4][5]

Q3: How does the deuterium (B1214612) labeling in this compound affect its stability compared to the non-deuterated form?

Q4: What are the recommended solvent and storage conditions for stock solutions of this compound?

A4: 2-Phenylbutyric acid has low solubility in water but is soluble in organic solvents like ethanol, methanol, and acetone.[6][7][8] For long-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place.[9] Stock solutions should ideally be prepared fresh in a suitable organic solvent. If aqueous buffers are used, it is recommended to use them promptly or store them at low temperatures (e.g., 2-8°C or frozen) for short periods after sterile filtration.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound in my neutral or acidic buffered solution over time.

  • Possible Cause: Adsorption to the container surface, especially at low concentrations.

  • Troubleshooting Steps:

    • Consider using different types of storage vials (e.g., polypropylene (B1209903) vs. glass) to assess for adsorption.

    • Ensure the compound is fully dissolved. The use of a small percentage of an organic co-solvent might be necessary.

    • Verify the pH of your buffer to ensure it has not shifted.

Issue 2: My solution of this compound in a basic buffer turned cloudy or precipitated.

  • Possible Cause: Formation of an insoluble salt or degradation product. While the carboxylate form is generally soluble, high concentrations or the presence of certain counter-ions could lead to precipitation.

  • Troubleshooting Steps:

    • Check the concentration of your solution; you may be exceeding the solubility limit.

    • Analyze the precipitate to determine its identity.

    • Consider using a different buffer system or adjusting the pH.

Issue 3: I see extra peaks in my HPLC chromatogram after incubating this compound in a solution at a specific pH.

  • Possible Cause: This is indicative of degradation.

  • Troubleshooting Steps:

    • These new peaks are likely degradation products. A stability-indicating HPLC method should be used to separate these from the parent compound.

    • Characterize these new peaks using techniques like LC-MS to identify the degradation products.

    • This information is valuable for understanding the degradation pathway of your compound under your specific experimental conditions.

Data on pH-Dependent Stability of 2-Phenylbutyric Acid

The following table summarizes the expected stability of 2-Phenylbutyric Acid based on general chemical principles for carboxylic acids. Actual stability should be confirmed experimentally.

pH RangePredominant FormExpected StabilityPotential Degradation Pathways
Acidic (pH < 4) R-COOH (protonated)Generally StableMinimal hydrolysis expected.
Neutral (pH 4 - 8) Equilibrium of R-COOH and R-COO⁻Generally StableMinimal hydrolysis expected.
Basic (pH > 8) R-COO⁻ (deprotonated carboxylate)Potentially less stable, especially with heatBase-catalyzed hydrolysis or other reactions may occur over time.[10][11][12]

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound by HPLC

Objective: To assess the stability of this compound in solutions of varying pH over time.

Materials:

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11). Phosphate buffers are suitable for the mid-pH range, while glycine-HCl or citrate (B86180) buffers can be used for lower pH and carbonate-bicarbonate or borate (B1201080) buffers for higher pH.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions in each of the pH buffers at a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the buffer pH.

  • Incubation:

    • Divide each working solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Incubate the samples at a controlled temperature (e.g., 40°C for an accelerated study). Protect samples from light.

  • Sample Analysis by HPLC:

    • At each time point, take an aliquot from each pH condition and analyze it by HPLC.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

      • Injection Volume: 20 µL

    • These conditions should be optimized to achieve good separation of the parent peak from any potential degradation products.

  • Data Analysis:

    • For each time point and pH, determine the peak area of this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of this compound remaining versus time for each pH. This will provide a visual representation of the stability profile.

Visualizations

G Experimental Workflow for pH Stability Study A Prepare Buffer Solutions (e.g., pH 3, 5, 7, 9, 11) C Prepare Working Solutions in Each Buffer A->C B Prepare this compound Stock Solution B->C D Incubate Samples at Controlled Temperature and Time Points C->D E Analyze Samples by Stability-Indicating HPLC D->E F Quantify Peak Area of Parent Compound E->F G Calculate % Remaining and Plot vs. Time F->G

Caption: Workflow for assessing the pH stability of a compound.

G Troubleshooting Unexpected HPLC Results Start Unexpected Peak(s) or Loss of Analyte in HPLC Q1 Are new peaks observed? Start->Q1 A1_Yes Indicates Degradation Q1->A1_Yes Yes A1_No Indicates Loss of Analyte Q1->A1_No No Action1 Characterize new peaks (e.g., LC-MS) Document degradation pathway A1_Yes->Action1 Q2 Is the solution cloudy or precipitated? A1_No->Q2 A2_Yes Possible Solubility Issue or Salt Formation Q2->A2_Yes Yes A2_No Possible Adsorption to Container Q2->A2_No No Action2 Check concentration vs. solubility limit Analyze precipitate A2_Yes->Action2 Action3 Test different container materials Consider using a co-solvent A2_No->Action3

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Strategies to improve the recovery of 2-Phenylbutyric Acid-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the recovery of 2-Phenylbutyric Acid-d5 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is the deuterium-labeled version of 2-Phenylbutyric acid. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard.[1][2] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it can effectively mimic the analyte's behavior throughout the entire experimental process, including extraction, chromatography, and ionization.[1][3] This allows it to compensate for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of the target compound, 2-Phenylbutyric Acid.[1][4]

Q2: What are the key chemical properties of 2-Phenylbutyric Acid that influence its extraction?

A2: 2-Phenylbutyric Acid is a monocarboxylic acid.[5][6] Its structure includes a hydrophobic phenyl group and a hydrophilic carboxylic acid group.[7] This dual nature dictates its solubility and behavior during extraction. Key properties are:

  • Acidity (pKa): As a carboxylic acid, its pKa value is crucial. While not explicitly stated in the provided results, typical carboxylic acids have a pKa around 4-5. At a pH below its pKa, it exists primarily in its neutral, protonated form (more soluble in organic solvents). At a pH above its pKa, it becomes its deprotonated, anionic salt form (more soluble in aqueous solutions). This pH-dependent behavior is the foundation for most extraction strategies.[8][9]

  • Solubility: It has low solubility in water but is more soluble in organic solvents like ethanol, ether, and acetone.[7][10]

  • Physical State: It is a white to off-white crystalline solid at room temperature.[7][10]

Q3: What are the primary extraction techniques suitable for this compound?

A3: The most common and suitable techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] By manipulating the pH of the aqueous phase, this compound can be selectively partitioned into the organic layer.

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[11] For an acidic compound like this compound, reversed-phase or ion-exchange SPE sorbents are highly effective.[12][13] SPE is often considered more efficient and uses smaller solvent volumes than LLE.[11][14]

Troubleshooting Guides

Issue 1: Low Recovery of this compound using Liquid-Liquid Extraction (LLE)

Low recovery in LLE is a common issue that can often be resolved by optimizing the extraction conditions.

Possible Cause & Solution

  • Incorrect pH of the Aqueous Phase: The most critical factor for extracting an acidic compound is the pH of the sample solution. To ensure the analyte is in its neutral, organic-soluble form, the pH must be significantly lower than its pKa.

    • Recommendation: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of 2-Phenylbutyric Acid.[15] For a typical carboxylic acid pKa of ~4.8, a sample pH of ≤ 2.8 is recommended.

  • Inappropriate Organic Solvent: The choice of extraction solvent is critical. The polarity of the solvent should be matched to the analyte to ensure efficient partitioning.[16]

    • Recommendation: For 2-Phenylbutyric Acid, which has both polar and non-polar characteristics, solvents like ethyl acetate (B1210297), diethyl ether, or methyl tert-butyl ether (MTBE) are often effective. If recovery is low, consider a more polar extraction solvent.[15]

  • Insufficient Mixing or Phase Contact: Inadequate mixing leads to poor transfer of the analyte from the aqueous to the organic phase.

    • Recommendation: Ensure thorough mixing by inverting the separatory funnel multiple times (e.g., 20-30 times), venting frequently to release pressure. Avoid vigorous shaking, which can lead to emulsion formation.[17]

  • Emulsion Formation: An emulsion is a stable mixture of the two immiscible phases that prevents clean separation, trapping the analyte and leading to poor recovery.[17]

    • Recommendation: To prevent emulsions, use gentle swirling or inversions instead of vigorous shaking.[17] To break an existing emulsion, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, centrifuging the sample, or passing the mixture through a phase separation filter paper.[17]

Data Presentation: Effect of pH and Solvent Choice on LLE Recovery

The following table illustrates the expected impact of pH and solvent selection on the recovery of an acidic analyte like this compound.

Aqueous Phase pHExtraction SolventExpected Recovery (%)Rationale
7.0 (Neutral)Ethyl Acetate< 30%Analyte is ionized (salt form) and prefers the aqueous phase.
4.8 (~pKa)Ethyl Acetate~50%Analyte is 50% ionized and 50% neutral.
2.5 (< pKa) Ethyl Acetate > 95% Analyte is fully protonated (neutral) and partitions efficiently into the organic phase.[8][15]
2.5 (< pKa)Hexane60-70%Analyte may have limited solubility in a highly non-polar solvent.
2.5 (< pKa)MTBE> 95%Good solvent choice with properties suitable for acidic analytes.
Experimental Protocol: Optimized LLE for this compound
  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add the internal standard solution of this compound.

  • pH Adjustment: Acidify the sample to a pH of ~2.5 by adding a small volume of a suitable acid (e.g., 1M HCl or phosphoric acid). Verify the pH using a pH meter or pH paper.

  • Solvent Addition: Add 3 mL of ethyl acetate or MTBE to the sample tube.

  • Extraction: Cap the tube and mix using a vortex mixer for 2 minutes or by gentle inversion for 5 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to ensure a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

Visualization: LLE Workflow for Acidic Compounds

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis start Aqueous Sample + 2-PBA-d5 (IS) ph_adjust Adjust pH to < 3 start->ph_adjust Acidify add_solvent Add Organic Solvent ph_adjust->add_solvent mix Mix Gently (Vortex/Invert) add_solvent->mix collect Collect Organic Layer centrifuge Centrifuge for Phase Separation mix->centrifuge centrifuge->collect evap Evaporate Solvent collect->evap reconstitute Reconstitute for LC-MS evap->reconstitute

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Issue 2: Low or Inconsistent Recovery using Solid-Phase Extraction (SPE)

SPE offers high selectivity, but poor recovery can result from a suboptimal protocol.

Possible Cause & Solution

  • Incorrect Sorbent Choice: Using a sorbent that does not provide adequate retention for the analyte is a primary cause of failure.

    • Recommendation: For this compound, a Reversed-Phase (e.g., C18, C8) or a Mixed-Mode (e.g., Reversed-Phase + Anion Exchange) sorbent is ideal.[13] Reversed-phase retains the compound based on its hydrophobicity, while anion exchange retains it based on its negative charge at higher pH.

  • Improper Sample pH during Loading: Similar to LLE, the sample pH during the loading step is critical for retention.

    • Recommendation:

      • For Reversed-Phase SPE: Adjust the sample pH to be ~2 units below the pKa (e.g., pH < 3) to ensure the analyte is neutral and can be retained by hydrophobic interactions.[8]

      • For Anion Exchange SPE: Adjust the sample pH to be ~2 units above the pKa (e.g., pH > 6.8) to ensure the analyte is fully deprotonated (anionic) and can bind to the positively charged sorbent.

  • Inadequate Sorbent Conditioning: Failing to properly condition the sorbent prevents it from interacting effectively with the analyte.

    • Recommendation: Always pre-treat the sorbent by washing with an organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution (e.g., water or buffer at the same pH as the sample).[11]

  • Wash Solvent is Too Strong: Using a wash solvent that is too high in organic content can prematurely elute the analyte of interest along with the interferences.

    • Recommendation: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. For reversed-phase, this is typically a low percentage of organic solvent in water (e.g., 5-10% methanol (B129727) in water).

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and fully recover the compound.

    • Recommendation:

      • For Reversed-Phase SPE: Use a high percentage of organic solvent (e.g., >90% methanol or acetonitrile). Adding a small amount of acid or base can further improve elution efficiency.

      • For Anion Exchange SPE: Elute by changing the pH to neutralize the analyte (e.g., using an acidic solution) or by using a high ionic strength buffer to disrupt the ionic interaction.

Data Presentation: Comparison of SPE Sorbents and Conditions
Sorbent TypeLoad pHWash SolventElution SolventExpected Recovery (%)
Reversed-Phase (C18) 2.5 5% Methanol in Water 95% Methanol, 2% Formic Acid > 95%
Reversed-Phase (C18)7.05% Methanol in Water95% Methanol, 2% Formic Acid< 40%
Anion Exchange (SAX) 7.5 Water 5% Acetic Acid in Methanol > 90%
Anion Exchange (SAX)2.5Water5% Acetic Acid in Methanol< 20%
Experimental Protocol: Optimized Reversed-Phase SPE for this compound
  • Sorbent: 1 mL/30 mg Reversed-Phase C18 SPE cartridge.

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of water adjusted to pH 2.5 through the cartridge. Do not let the sorbent bed go dry.[14]

  • Load: Load the pre-treated (pH adjusted to 2.5) 1 mL sample onto the cartridge at a slow, steady flow rate (~1 drop per second).[8]

  • Wash: Pass 1 mL of 5% methanol in water (pH 2.5) through the cartridge to remove polar interferences.

  • Dry: Dry the sorbent bed thoroughly by applying vacuum or positive pressure for 5-10 minutes.[8]

  • Elute: Elute the analyte by passing 1 mL of 95% methanol containing 2% formic acid through the cartridge into a collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute for LC-MS analysis.

Visualization: SPE Workflow Logic

SPE_Workflow cluster_rp Reversed-Phase SPE Logic cluster_ax Anion-Exchange SPE Logic rp_start Analyte: 2-PBA-d5 (Acidic, pKa ~4.8) rp_ph Goal: Retain Neutral Form Adjust Sample pH to < 3 rp_start->rp_ph rp_sorbent Sorbent: C18 (Hydrophobic) rp_ph->rp_sorbent Load rp_wash Wash: Low % Organic (Removes Polar Impurities) rp_sorbent->rp_wash rp_elute Elute: High % Organic (Disrupts Hydrophobic Interaction) rp_wash->rp_elute ax_start Analyte: 2-PBA-d5 (Acidic, pKa ~4.8) ax_ph Goal: Retain Anionic Form Adjust Sample pH to > 7 ax_start->ax_ph ax_sorbent Sorbent: SAX (Positively Charged) ax_ph->ax_sorbent Load ax_wash Wash: Aqueous Buffer (Removes Neutral/Basic Impurities) ax_sorbent->ax_wash ax_elute Elute: Acidic Solvent (Neutralizes Analyte to Release) ax_wash->ax_elute

Caption: Logical comparison of Reversed-Phase vs. Anion-Exchange SPE strategies.

References

Identifying and resolving in-source fragmentation of 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve in-source fragmentation of 2-Phenylbutyric Acid-d5 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation?

A1: In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This process can lead to the formation of fragment ions that may be misinterpreted as the precursor ion, complicating data analysis and affecting quantification. While often considered an undesirable effect, it can sometimes be utilized for structural elucidation.[2]

Q2: Why is in-source fragmentation a problem for the analysis of this compound?

A2: In-source fragmentation is problematic because it reduces the abundance of the intended precursor ion, leading to decreased sensitivity and accuracy in quantitative assays.[3] For deuterated standards like this compound, which are used for precise quantification, maintaining the integrity of the precursor ion is critical for reliable results.[4] Fragmentation can lead to an incorrect analyte-to-internal standard ratio, compromising the accuracy of the measurement.

Q3: How can I identify in-source fragmentation of this compound?

A3: You can identify in-source fragmentation by observing the mass spectrum for ions with a lower mass-to-charge ratio (m/z) than the expected precursor ion of this compound (C10H7D5O2, MW: 169.23).[5] A common fragment for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a significant mass loss.[6] Systematically varying ion source parameters, such as the cone voltage, and monitoring the relative intensities of the precursor and fragment ions can confirm the presence of in-source fragmentation.[7]

Q4: What are the primary causes of in-source fragmentation?

A4: The primary causes of in-source fragmentation are excessive energy being transferred to the analyte ions in the ion source. This can be due to several factors:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This is one of the most common causes. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][8][9]

  • High Source or Desolvation Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of thermally labile compounds.[1][10]

  • Nebulizer Gas Flow: Sub-optimal gas flow can affect the desolvation process and contribute to increased fragmentation.[7]

Troubleshooting Guides

If you suspect in-source fragmentation of this compound, follow these troubleshooting steps to mitigate the issue.

Initial Identification and Confirmation
  • Acquire a Full Scan Mass Spectrum: Analyze a standard solution of this compound in full scan mode to observe all generated ions.

  • Identify Precursor and Fragment Ions: Look for the expected [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. Identify any other significant peaks that could be fragments. For carboxylic acids, look for characteristic losses such as H₂O or COOH.[6]

  • Vary Cone Voltage: Acquire spectra at several different cone voltage settings (e.g., starting at a high value and decreasing in 10V increments). If the intensity of the lower m/z ions decreases while the precursor ion intensity increases as you lower the voltage, this confirms in-source fragmentation.[7]

Resolving In-Source Fragmentation

The key to resolving in-source fragmentation is to create "softer" ionization conditions.[8] This minimizes the amount of energy transferred to the ions, preserving the precursor ion.

Table 1: Troubleshooting Parameters for In-Source Fragmentation

ParameterActionRationalePotential Trade-offs
Cone Voltage / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V)Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation.[7]May decrease overall ion signal if set too low.[7]
Source Temperature Decrease in increments of 10-20 °CMinimizes thermal stress on the analyte.[7]May affect ionization efficiency.[7]
Desolvation Temperature Decrease in increments of 25-50 °CReduces the thermal energy imparted to the ions, preserving the precursor ion.[7]Inefficient desolvation can lead to solvent clusters and reduced signal intensity.[7]
Nebulizer Gas Flow Optimize (may require increase or decrease)Affects droplet size and desolvation efficiency. Optimal flow can improve ionization without excessive fragmentation.[7]Incorrect settings can reduce sensitivity.
Spray Voltage Decrease the voltageLowering the spray voltage can sometimes lead to a more stable signal and reduce unwanted in-source reactions.[9]May need to be optimized based on the mobile phase composition.
Probe Position Move the probe further from the orificeThis can sometimes lead to softer ionization conditions.[10]May reduce the overall number of ions entering the mass spectrometer.

Experimental Protocols

Protocol: Optimizing Cone Voltage to Minimize Fragmentation

This protocol provides a systematic approach to finding the optimal cone voltage to minimize the in-source fragmentation of this compound while maintaining a sufficient signal.

1. Materials:

  • Standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS system with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

2. Methodology:

  • Infuse the Standard Solution: Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 10 µL/min). This ensures a constant and stable signal.

  • Set Initial MS Parameters: Begin with your standard or a generic method for similar compounds. Set the desolvation and source temperatures to moderate values.

  • Acquire Data in Full Scan Mode: Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and any fragment ions.

  • Establish a Starting Cone Voltage: Start with a relatively high cone voltage where you observe significant fragmentation of the this compound precursor ion.

  • Systematically Decrease Cone Voltage: Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step) and acquire a mass spectrum at each setting. Allow the signal to stabilize at each new voltage before recording the data.

  • Monitor Ion Intensities: At each cone voltage setting, record the intensities of the precursor ion and the major fragment ions.

  • Plot the Data: Create a plot of the ion intensities (precursor and fragments) as a function of the cone voltage.

  • Determine the Optimal Voltage: Select the cone voltage that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ions. This represents the optimal balance for maximizing sensitivity while minimizing fragmentation.

Visualizations

InSourceFragmentation Diagram 1: Conceptual Flow of In-Source Fragmentation cluster_source Ion Source (Atmospheric Pressure) cluster_interface Source-MS Interface cluster_analyzer Mass Analyzer (Vacuum) Analyte This compound (Neutral) Ionization Ionization (e.g., ESI) Analyte->Ionization Mobile Phase PrecursorIon Precursor Ion [M-H]⁻ Ionization->PrecursorIon HighEnergy Excess Energy (High Cone Voltage, High Temperature) PrecursorIon->HighEnergy Fragmentation In-Source Fragmentation PrecursorIon->Fragmentation Collision with Gas DetectedPrecursor Intact Precursor Ion PrecursorIon->DetectedPrecursor Successful Transfer HighEnergy->Fragmentation FragmentIon Fragment Ion Fragmentation->FragmentIon TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow for In-Source Fragmentation Start Suspected In-Source Fragmentation Step1 Acquire Full Scan Spectrum of this compound Start->Step1 Decision1 Fragment Peaks Observed? Step1->Decision1 Step2 Systematically Decrease Cone Voltage Decision1->Step2 Yes End_NoIssue No In-Source Fragmentation Issue Decision1->End_NoIssue No Decision2 Fragment Intensity Decreases & Precursor Intensity Increases? Step2->Decision2 Step3 Optimize Cone Voltage for Max Precursor / Min Fragment Decision2->Step3 Yes Step4 If Fragmentation Persists, Systematically Decrease Source & Desolvation Temps Decision2->Step4 No End_Success Fragmentation Resolved Step3->End_Success Step5 Optimize Other Parameters (e.g., Nebulizer Gas, Probe Position) Step4->Step5 Step5->End_Success

References

How to handle differential matrix effects between 2-Phenylbutyric Acid and its d5 analog

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Phenylbutyric Acid (PBA) and its deuterated internal standard, d5-2-Phenylbutyric Acid (d5-PBA), using LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and handle issues related to differential matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are differential matrix effects in the context of PBA and d5-PBA analysis?

A1: Differential matrix effects occur when PBA and its deuterated internal standard, d5-PBA, are affected differently by the sample matrix (e.g., plasma, urine). This phenomenon can lead to inaccurate quantification because the fundamental assumption of using a stable isotope-labeled internal standard (SIL-IS) – that it behaves identically to the analyte – is violated. The result can be either an underestimation or overestimation of the true analyte concentration.

Q2: What is the primary cause of differential matrix effects between PBA and d5-PBA?

A2: The primary cause is a slight difference in chromatographic retention time between PBA and d5-PBA.[1] This is often referred to as a "deuterium isotope effect," which can alter the lipophilicity of the molecule. If this small shift in retention time causes the two compounds to elute in regions of the chromatogram with varying degrees of ion suppression or enhancement from co-eluting matrix components, they will experience different matrix effects.[1]

Q3: How can I determine if my assay is suffering from differential matrix effects?

A3: A key indicator is poor reproducibility of the analyte-to-internal-standard area ratio across different samples or batches. To quantitatively assess this, you can perform a matrix effect evaluation experiment by comparing the analyte and internal standard response in neat solution versus their response when spiked into an extracted blank matrix from multiple sources. A significant difference in the matrix factor between the analyte and the internal standard points to a differential effect.

Q4: Can't I just use a deuterated internal standard to eliminate all matrix effects?

A4: While SIL-IS are the gold standard for compensating for matrix effects, they are not always a perfect solution.[1][2] Differential matrix effects can still occur if the analyte and IS do not perfectly co-elute.[3] Therefore, it is crucial to validate the method to ensure that the IS is providing accurate correction.

Troubleshooting Guides

Problem: Inconsistent Analyte/Internal Standard Area Ratios and Poor Accuracy

This is the most common symptom of differential matrix effects between 2-Phenylbutyric Acid and its d5 analog. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm the Presence of Differential Matrix Effects

  • Action: Perform a quantitative matrix effect experiment.

  • Rationale: This experiment will determine the degree of ion suppression or enhancement for both PBA and d5-PBA individually, allowing you to see if they are affected differently.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of PBA and d5-PBA at a known concentration (e.g., mid-range of your calibration curve) in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., human plasma). After the final extraction step, spike PBA and d5-PBA into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike PBA and d5-PBA into the blank matrix lots before performing the sample extraction procedure.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both PBA and d5-PBA.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement. The key is to compare the MF of PBA to the MF of d5-PBA.

Data Presentation: Example Matrix Effect Evaluation

CompoundPeak Area (Neat Solution - Set A)Peak Area (Post-Spike - Set B)Matrix Factor (MF %)Interpretation
2-Phenylbutyric Acid1,500,000975,00065%Significant Suppression
d5-2-Phenylbutyric Acid1,550,0001,240,00080%Moderate Suppression
Difference 15% Differential Matrix Effect

In this example, PBA experiences more ion suppression than d5-PBA, which would lead to an overestimation of the PBA concentration in unknown samples.

Step 2: Optimize Chromatographic Separation

  • Action: Adjust your LC method to achieve perfect co-elution of PBA and d5-PBA.

  • Rationale: Since the root cause is often a slight separation of the analyte and IS, improving their co-elution is the most effective solution.[3]

  • Troubleshooting Steps:

    • Modify Gradient: Slow down the gradient slope around the elution time of the analytes to see if they merge into a single peak.

    • Adjust Mobile Phase: Small changes in the organic solvent ratio or pH of the aqueous phase can alter selectivity and may improve co-elution.

    • Change Column Chemistry: If co-elution cannot be achieved, consider a column with different selectivity (e.g., Phenyl-Hexyl instead of C18) or even a lower resolution column, which can sometimes merge closely eluting peaks.[3]

    • Isocratic Elution: If using a gradient, test an isocratic method, which can sometimes prevent the slight separation seen during a gradient ramp.

Step 3: Enhance Sample Preparation

  • Action: Improve the clean-up of your sample to remove interfering matrix components.

  • Rationale: If you cannot achieve perfect co-elution, reducing the overall matrix components can create a "flatter" landscape of ion suppression, minimizing the impact of the slight retention time difference.

  • Troubleshooting Steps:

    • Switch Extraction Method: If using protein precipitation, consider a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Optimize SPE: If already using SPE, test different sorbents or optimize the wash and elution steps to better remove phospholipids (B1166683) and other interfering species.

    • Sample Dilution: Diluting the sample before extraction can reduce the concentration of matrix components, though this may impact the limit of quantification.

Step 4: Adjust Mass Spectrometer Source Conditions

  • Action: Optimize the ESI source parameters.

  • Rationale: Source conditions can influence the efficiency of ionization and can sometimes be adjusted to minimize the impact of matrix effects.

  • Troubleshooting Steps:

    • Source Temperature: Adjust the gas temperature and flow rates.

    • Spray Voltage: Optimize the electrospray voltage.

    • Probe Position: Adjust the position of the ESI probe relative to the inlet.

Visualizations

G Troubleshooting Workflow for Differential Matrix Effects start Inconsistent Analyte/IS Ratios Observed step1 Step 1: Quantify Matrix Effect (Pre- vs. Post-Spike Experiment) start->step1 decision1 Is Matrix Factor (MF) for Analyte ≈ MF for IS? step1->decision1 step2 Step 2: Optimize Chromatography (Improve Co-elution) decision1->step2 No (Differential Effect) end_ok Problem Resolved: Assay is Accurate decision1->end_ok Yes (No Differential Effect) step3 Step 3: Enhance Sample Preparation (Improve Clean-up) step2->step3 step2->end_ok Re-evaluate after changes step4 Step 4: Adjust MS Source Conditions step3->step4 step3->end_ok Re-evaluate after changes step4->end_ok Re-evaluate after changes end_revalidate Re-evaluate with a different IS (e.g., 13C-labeled) step4->end_revalidate

Caption: Troubleshooting workflow for differential matrix effects.

G Mechanism of Differential Matrix Effects cluster_ms MS Ion Source pba 2-Phenylbutyric Acid (PBA) ion_suppression Region of High Ion Suppression pba->ion_suppression Elutes into d5pba d5-PBA (Internal Standard) d5pba->ion_suppression Elutes slightly after, missing the peak of suppression matrix Co-eluting Matrix Component matrix->ion_suppression Causes

Caption: Cause of differential matrix effects due to chromatographic shift.

References

Validation & Comparative

A Comparative Guide to Method Validation for 2-Phenylbutyric Acid Assays Employing 2-Phenylbutyric Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds and their metabolites is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of two distinct analytical method validation strategies for the quantification of 2-Phenylbutyric Acid, with a focus on the use of its deuterated stable isotope-labeled internal standard, 2-Phenylbutyric Acid-d5.

The following sections present a comparative overview of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which utilizes this compound as an internal standard, and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experimental data and protocols provided are based on established regulatory guidelines and scientific best practices, offering a framework for robust bioanalytical method validation.

Comparative Performance of Analytical Methods

The choice of analytical technique significantly impacts the performance and reliability of a bioanalytical assay. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard versus an HPLC-UV method.

Performance ParameterLC-MS/MS with this compound ISHPLC-UV
Linearity (R²) > 0.995> 0.990
Range 1 - 1000 ng/mL50 - 5000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL20 ng/mL
Limit of Quantification (LOQ) 1 ng/mL50 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Specificity/Selectivity High (Mass-based)Moderate
Matrix Effect Minimized by ISCan be significant

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful method validation. The following sections outline the methodologies for key validation experiments for both the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method with this compound Internal Standard

This method is highly sensitive and specific, making it suitable for the quantification of 2-Phenylbutyric Acid in complex biological matrices like plasma.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • 2-Phenylbutyric Acid: [M-H]⁻ → fragment ion

    • This compound: [M-H]⁻ → fragment ion

3. Validation Experiments:

  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of 2-Phenylbutyric Acid (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The analyte-to-internal standard peak area ratio is plotted against the nominal concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on three different days. Accuracy is determined as the percent deviation from the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

  • Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in post-extraction spiked blank matrix with the peak area of the analyte in a neat solution at the same concentration.

  • Recovery: The extraction recovery is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of 2-Phenylbutyric Acid in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

HPLC-UV Method

This method is a more accessible alternative to LC-MS/MS, though it may be less sensitive and more susceptible to matrix interferences.

1. Sample Preparation:

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 150 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Validation Experiments:

  • Specificity: Analyze blank plasma samples to ensure no endogenous components co-elute with 2-Phenylbutyric Acid.

  • Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of 2-Phenylbutyric Acid (e.g., 50, 100, 250, 500, 1000, 2500, 5000 ng/mL). The peak area is plotted against the nominal concentration.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicates (n=6) over three separate runs.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The method's robustness is evaluated by making small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate, and column temperature).

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for method validation and the logical relationship of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters p1 Plasma Sample p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 v1 Specificity v2 Linearity & Range a3->v2 v3 Accuracy & Precision v4 Matrix Effect v5 Recovery v6 Stability

Caption: Experimental workflow for LC-MS/MS method validation.

G Analyte 2-Phenylbutyric Acid Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Analyte / IS Peak Area Ratio Process->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic of using a deuterated internal standard for accurate quantification.

A Head-to-Head Comparison: 2-Phenylbutyric Acid-d5 vs. C13-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. While both deuterated (e.g., 2-Phenylbutyric Acid-d5) and carbon-13 (¹³C)-labeled compounds are mainstays in bioanalytical assays, their performance characteristics can significantly impact data quality. This guide provides an objective comparison of this compound with a ¹³C-labeled internal standard, supported by established analytical principles and experimental data, to inform the selection of the most appropriate standard for robust and reliable quantification.

The ideal internal standard (IS) is chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process. While both deuterated and ¹³C-labeled standards aim for this ideal, inherent isotopic effects can lead to distinct advantages and disadvantages.

Key Performance Parameters: A Comparative Analysis

The primary distinction in performance between a deuterated standard like this compound and its ¹³C-labeled counterpart lies in the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D) can lead to slight differences in physicochemical properties. In contrast, the relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) is much smaller, resulting in virtually identical behavior to the unlabeled analyte.

Data Presentation: Quantitative Comparison

The following tables summarize the expected performance differences between this compound and a hypothetical ¹³C-labeled 2-phenylbutyric acid internal standard based on well-documented observations in the scientific literature for similar compounds.

Parameter This compound (Deuterated IS) ¹³C-Labeled 2-Phenylbutyric Acid (¹³C-IS) Key Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2][3]Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1][2]The superior co-elution of the ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1][4]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[1][3]Demonstrates improved accuracy and precision.[1]The closer physicochemical properties of the ¹³C-IS to the analyte result in more reliable and reproducible quantification.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][4]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially if located on exchangeable sites (e.g., -OH, -NH).[5]Highly stable, with no risk of isotope exchange. Carbon-carbon and carbon-hydrogen bonds are not labile.¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis.
Cost & Availability Generally less expensive and more readily available.[6]Typically more expensive and may require custom synthesis due to a more complex synthetic process.[6]Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.

Table 1: Comparison of Key Performance Parameters.

Validation Parameter Typical Performance with this compound Expected Performance with ¹³C-Labeled IS
Accuracy (% Bias) Within ±15% (can be larger in the presence of significant, variable matrix effects)Consistently within ±10%
Precision (% CV) < 15%< 10%
Matrix Factor Variability Can be significant between different lots of biological matrix.Minimal variability, demonstrating robust compensation.
Recovery ConsistentConsistent and more closely tracks analyte recovery.

Table 2: Representative Bioanalytical Method Validation Data.

Experimental Protocols

The following are detailed methodologies for a typical bioanalytical workflow for the quantification of 2-phenylbutyric acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Aliquot 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 2-phenylbutyric acid) to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-Phenylbutyric Acid: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (mass shift of +5 Da)

    • ¹³C-Labeled 2-Phenylbutyric Acid: Precursor ion (m/z) → Product ion (m/z) (mass shift corresponding to the number of ¹³C labels)

Mandatory Visualizations

G Bioanalytical Workflow for 2-Phenylbutyric Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (this compound or ¹³C-IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: A typical bioanalytical workflow for the quantification of 2-phenylbutyric acid.

G Impact of Isotope Effect on Chromatography cluster_chromatogram Representative Chromatogram analyte_c13 Analyte is_c13 ¹³C-IS B is_d5 This compound analyte_d5 Analyte is_d5->analyte_d5 C A A->B B->C D C->D

Caption: Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards.

Conclusion: The Superior Choice for High-Stakes Bioanalysis

For the quantitative bioanalysis of 2-phenylbutyric acid, a ¹³C-labeled internal standard is theoretically and practically superior to this compound. The primary advantage of the ¹³C-labeled standard is its ability to co-elute with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[1][4] While deuterated standards like this compound are often more accessible and cost-effective, researchers must be aware of the potential for chromatographic separation from the analyte. This can compromise the accuracy and precision of the results, especially in complex biological matrices or when using high-efficiency chromatographic systems. For regulated studies and when the highest level of data integrity is required, the investment in a ¹³C-labeled internal standard is a sound scientific decision that yields more reliable and defensible results.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-Phenylbutyric Acid in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Phenylbutyric Acid (2-PBA) in biological matrices, adhering to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[1][2][3][4] The performance of the LC-MS/MS method is compared with potential alternative analytical techniques, supported by experimental data from published studies.

Introduction

2-Phenylbutyric acid is a key analyte in various research and clinical settings. Accurate and reliable quantification of 2-PBA in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. While several analytical techniques can be employed, LC-MS/MS has emerged as the gold standard due to its high sensitivity and selectivity. This guide will detail the validation parameters for an LC-MS/MS method and compare its performance with High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), a viable alternative.

Comparative Overview of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix.

ParameterLC-MS/MSHPLC-PDA
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation followed by detection based on UV-Vis absorbance.
Selectivity Very HighModerate to High
Sensitivity (LLOQ) Very High (ng/mL to pg/mL range)Moderate (µg/mL to high ng/mL range)
Throughput HighModerate
Matrix Effect Can be significant and requires careful management.Generally less susceptible to ion suppression/enhancement.
Instrumentation Cost HighModerate

Quantitative Performance Data

The following tables summarize the validation parameters for an LC-MS/MS method for the analysis of phenylbutyric acid and a comparative HPLC-PDA method for a related compound.

Table 1: LC-MS/MS Method Validation Parameters for Phenylbutyric Acid [5][6][7]

Validation ParameterPerformance Metric
Linearity Range 100 ng/mL - 10,000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 100 ng/mL[5][7]
Accuracy (% Bias) Within ±15% (except at LLOQ, within ±20%)
Precision (% RSD) < 15% (except at LLOQ, < 20%)
Recovery > 81%[6]
Inter- and Intraday RSD < 10%[5][7]

Table 2: HPLC-PDA Method Validation Parameters for a Phenylbutyrate-Related Compound [8][9]

Validation ParameterPerformance Metric
Linearity Range 2.79 µg/mL - 111.68 µg/mL
Correlation Coefficient (r²) > 0.99
Recovery in Plasma 94.27%

Experimental Protocols

LC-MS/MS Method for 2-Phenylbutyric Acid

A detailed experimental protocol for the quantification of 2-PBA in plasma is outlined below.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated 2-PBA).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm).[8][9]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.[8][9]

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 2-PBA and its internal standard must be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Phenylbutyric Acid.

fda_validation_parameters cluster_core Core Validation Parameters validation Bioanalytical Method Validation (FDA M10) accuracy Accuracy validation->accuracy precision Precision validation->precision selectivity Selectivity validation->selectivity sensitivity Sensitivity (LLOQ) validation->sensitivity linearity Linearity & Range validation->linearity stability Stability validation->stability

Caption: Logical relationship of FDA bioanalytical method validation parameters.

Conclusion

The LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of 2-Phenylbutyric Acid in biological matrices, in full compliance with FDA guidelines. While HPLC-PDA presents a more accessible alternative, it generally offers lower sensitivity. The choice of method should be guided by the specific analytical requirements of the intended study. A thorough validation is paramount to ensure the generation of reliable and reproducible data for regulatory submissions.

References

A Comparative Guide to the Linearity and Range of a 2-Phenylbutyric Acid Assay Utilizing a d5-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 2-Phenylbutyric Acid, incorporating a deuterated internal standard (d5-2-Phenylbutyric Acid). The use of a stable isotope-labeled internal standard is a critical component in robust bioanalytical method development, offering significant advantages in accuracy and precision. This document outlines the performance characteristics of such an assay, provides a detailed experimental protocol, and compares its expected performance against an alternative method.

Data Presentation: Performance Characteristics

The following table summarizes the typical validation parameters for an LC-MS/MS assay for 2-Phenylbutyric Acid using a d5-internal standard, compared to a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method without an internal standard. The data for the LC-MS/MS method is based on performance characteristics reported for similar assays in the scientific literature.

Parameter LC-MS/MS with d5-Internal Standard HPLC-UV (Hypothetical Alternative)
Linearity (Correlation Coefficient, r²) > 0.995> 0.990
Assay Range 0.1 µg/mL - 100 µg/mL1 µg/mL - 500 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 10%< 15%
Specificity High (Mass-to-charge ratio specific)Moderate (Potential for interfering peaks)

Experimental Protocols

A detailed methodology for a validated LC-MS/MS assay for 2-Phenylbutyric Acid in a biological matrix (e.g., plasma) is provided below. This protocol is based on established methods for the analysis of small molecules in biological fluids.[1][2]

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of d5-2-Phenylbutyric Acid internal standard solution (at a concentration of 10 µg/mL in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-4.0 min: Return to 5% B

    • 4.0-5.0 min: Column re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • 2-Phenylbutyric Acid: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 119.1

    • d5-2-Phenylbutyric Acid: Precursor Ion (m/z) 168.1 -> Product Ion (m/z) 124.1

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the 2-Phenylbutyric Acid assay and the logical relationship of using an internal standard for quantification.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add d5-Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evaporate Evaporation & Reconstitution Transfer->Evaporate Inject Injection into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Peak_Integration Peak Area Integration Quantify->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Phenylbutyric Acid.

Analyte_Signal Analyte Signal (Peak Area) Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal Internal Standard (IS) Signal (Peak Area) IS_Signal->Ratio Calibration_Curve Calibration Curve (Signal Ratio vs. Concentration Ratio) Ratio->Calibration_Curve Plot against Concentration_Ratio Concentration Ratio (Analyte/IS) Concentration_Ratio->Calibration_Curve Plot Unknown_Concentration Unknown Analyte Concentration Calibration_Curve->Unknown_Concentration Interpolate from

Caption: Logic of internal standard-based quantification.

Discussion

The use of a stable isotope-labeled internal standard, such as d5-2-Phenylbutyric Acid, is paramount for achieving high-quality data in quantitative bioanalysis. The d5-standard co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer.[3] This co-behavior allows for the correction of variations that may occur during sample preparation and analysis, leading to superior accuracy and precision compared to methods without an internal standard or those using a non-isotopically labeled analog.

The LC-MS/MS method offers a wide linear dynamic range and a low limit of quantification, making it suitable for pharmacokinetic studies where concentrations of 2-Phenylbutyric Acid may vary significantly over time. The high specificity of tandem mass spectrometry minimizes the risk of interference from other compounds in the biological matrix, ensuring that the measured signal is solely from the analyte of interest.

In contrast, an HPLC-UV method, while potentially simpler to implement, generally suffers from lower sensitivity and specificity. The lack of an internal standard makes the method more susceptible to variations in sample preparation and injection volume, potentially leading to a wider range of error in the final concentration determination. The linearity of the HPLC-UV method may also be more limited, and the higher limit of quantification may not be sufficient for all applications.

Conclusion

For the robust and reliable quantification of 2-Phenylbutyric Acid in biological matrices, an LC-MS/MS assay incorporating a d5-internal standard is the recommended approach. This method provides the necessary linearity, range, accuracy, and precision to meet the stringent requirements of drug development and clinical research. The detailed protocol and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the implementation and assessment of this analytical technique.

References

A Comparative Guide to Utilizing 2-Phenylbutyric Acid-d5 for Enhanced Bioanalytical Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This guide provides a comprehensive overview of 2-Phenylbutyric Acid-d5, a deuterated internal standard, and outlines a protocol for determining the limit of detection (LOD) and limit of quantification (LOQ) of an analyte when using this internal standard.

The Role and Advantages of this compound as an Internal Standard

This compound is the deuterium-labeled form of 2-Phenylbutyric acid.[1][2][3] In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[4][5]

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled standards, such as this compound, are considered the gold standard for LC-MS/MS-based quantification. This is because they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

Key Advantages of this compound:

  • Co-elution with Analyte: Minimizes the impact of matrix effects.

  • Similar Ionization Efficiency: Ensures that variations in the mass spectrometer's source conditions affect the analyte and internal standard similarly.

  • High Purity and Isotopic Enrichment: Reduces the risk of cross-talk between the analyte and internal standard signals.

Determining the Limit of Detection and Quantification of an Analyte

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise.[6][7][8] The limit of quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[6][7][8] These parameters are crucial for defining the performance of an analytical method.

The determination of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve, as recommended by regulatory guidelines such as the International Council for Harmonisation (ICH).[9]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response (often from blank samples or the y-intercept of the regression line)

  • S = the slope of the calibration curve

Experimental Protocol for LOD and LOQ Determination using this compound

This protocol describes a typical workflow for determining the LOD and LOQ of a hypothetical analyte, "Analyte X," in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte X reference standard

  • This compound (Internal Standard, IS)

  • Control human plasma (free of Analyte X)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and formic acid

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Analyte X in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From the stock solutions, prepare a series of working standard solutions of Analyte X by serial dilution.

  • Prepare a working internal standard solution of this compound at a constant concentration (e.g., 100 ng/mL).

3. Preparation of Calibration Curve and Quality Control Samples:

  • Spike control human plasma with the Analyte X working solutions to create a calibration curve ranging from the expected LOQ to the upper limit of quantification (e.g., 0.1 to 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of each plasma sample (calibration standards, QCs, and blanks), add 10 µL of the working internal standard solution (this compound).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI), typically in negative mode for acidic compounds like 2-Phenylbutyric Acid.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Analyte X and this compound.

6. Data Analysis and Calculations:

  • Construct a calibration curve by plotting the peak area ratio (Analyte X / this compound) against the concentration of Analyte X.

  • Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).

  • Calculate the LOD and LOQ using the formulas mentioned above.

  • Verify the calculated LOQ by analyzing replicate samples at this concentration and ensuring the precision and accuracy are within acceptable limits (typically ±20%).

Hypothetical Performance Data

The following table summarizes hypothetical data for the determination of the LOQ for "Analyte X" using this compound as the internal standard.

ParameterAnalyte X with this compound ISAlternative IS (e.g., a structural analog)
Calibration Curve Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Regression Equation y = 0.025x + 0.001y = 0.022x + 0.005
Correlation Coefficient (r²) > 0.998> 0.995
Calculated LOQ 0.5 ng/mL0.8 ng/mL
Precision at LOQ (%CV) 8.5%15.2%
Accuracy at LOQ (%) 95.8%91.3%

This data is for illustrative purposes only and does not represent actual experimental results.

The superior performance (lower LOQ, better precision, and accuracy) when using this compound is attributed to its close structural similarity to the analyte, which allows it to better compensate for analytical variability.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the LOD and LOQ of an analyte using an internal standard with LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Plasma Sample add_is Add this compound (IS) prep_start->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration calculate Calculate LOD & LOQ calibration->calculate

Caption: Workflow for LOD/LOQ determination using an internal standard.

Conclusion

This compound serves as an excellent internal standard for the quantification of 2-Phenylbutyric acid and structurally related compounds in complex biological matrices. Its use in a well-validated LC-MS/MS method, following a rigorous protocol for determining the limits of detection and quantification, ensures the generation of high-quality, reliable data essential for research and drug development. The close physicochemical mimicry of its non-labeled counterpart allows for superior correction of analytical variability, leading to enhanced precision, accuracy, and sensitivity of the assay.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in the Bioanalysis of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. In the quantitative analysis of 2-Phenylbutyric Acid, a compound of interest in various therapeutic areas, the choice of an internal standard is a critical decision that directly impacts method robustness. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, 2-Phenylbutyric Acid-d5, and a structural analog for its quantification in biological matrices, supported by established principles and experimental data from analogous compounds.

The use of an appropriate internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample processing and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2][3] This ensures that any variations, such as matrix effects, are compensated for, leading to accurate and precise quantification.[4]

Performance Comparison: this compound vs. a Structural Analog

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend their use, particularly for mass spectrometry-based assays.[1][4] The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte.[6] This results in co-elution from the chromatography column, meaning both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological sample.[2]

A structural analog, on the other hand, is a molecule that is chemically similar but not identical to the analyte. While a more cost-effective and readily available option in some cases, it may not perfectly co-elute with the analyte, leading to differential matrix effects and potentially compromising data accuracy.[4][7]

The following table summarizes the expected performance characteristics when using this compound versus a structural analog as an internal standard for the analysis of 2-Phenylbutyric Acid. The data is based on established principles of bioanalytical method validation and findings from studies on similar compounds.

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Accuracy HighModerate to HighThe SIL-IS co-elutes with the analyte, providing superior compensation for matrix effects and extraction variability, leading to more accurate results.[7][8]
Precision HighModerate to HighConsistent compensation for analytical variability by the SIL-IS results in lower coefficients of variation (%CV).[7][9]
Matrix Effect Compensation ExcellentVariableDue to identical chromatographic behavior, the SIL-IS effectively tracks and normalizes matrix-induced ionization suppression or enhancement.[2][4] A structural analog may elute at a slightly different time, experiencing different matrix effects.[7]
Selectivity HighModerateThe mass difference between the deuterated IS and the analyte provides high specificity in MS/MS detection, minimizing the risk of cross-talk or interference from endogenous components.[1]
Regulatory Acceptance HighGenerally Acceptable with JustificationRegulatory agencies strongly prefer the use of SIL-IS for their robustness and reliability.[1][4] The use of a structural analog may require more extensive validation to demonstrate its suitability.[7]
Cost and Availability Higher Cost, Custom Synthesis May Be RequiredLower Cost, More Readily AvailableThe synthesis of stable isotope-labeled compounds is generally more complex and expensive.

Conceptual Pathway: 2-Phenylbutyric Acid Metabolism

2-Phenylbutyric acid is known to undergo metabolism to phenylacetic acid (PAA). Understanding this metabolic pathway is crucial for bioanalytical method development, as the metabolite may need to be quantified as well.

PBA 2-Phenylbutyric Acid PAA Phenylacetic Acid PBA->PAA β-oxidation

Metabolic conversion of 2-Phenylbutyric Acid to Phenylacetic Acid.

Experimental Protocols

A robust assessment of method performance is a critical component of bioanalytical method validation. The following provides a detailed methodology for key experiments to compare the performance of this compound and a structural analog internal standard.

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable stock and working solutions of the analyte and both internal standards.[1]

  • Protocol:

    • Prepare individual stock solutions of 2-Phenylbutyric Acid, this compound, and the structural analog IS in a suitable organic solvent (e.g., methanol).

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

    • Prepare separate working solutions for this compound and the structural analog IS at a constant concentration.

Sample Preparation (Protein Precipitation)
  • Objective: To extract the analyte and internal standard from the biological matrix (e.g., plasma).

  • Protocol:

    • To a 100 µL aliquot of plasma sample, add the internal standard working solution (either this compound or the structural analog).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[10]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[10]

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Analysis
  • Objective: To chromatographically separate and detect the analyte and internal standard.

  • Protocol:

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is commonly used for the separation of organic acids.[10][11]

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is a typical mobile phase.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds.[12]

      • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and each internal standard.

Method Validation Experiments

The following validation experiments should be performed for both the method using this compound and the method using the structural analog IS, in accordance with FDA and ICH M10 guidelines.[1][13]

  • Selectivity: Analyze at least six different sources of the blank biological matrix to check for interferences at the retention times of the analyte and internal standards.[6]

  • Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.[1]

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).[1][11]

  • Matrix Effect:

    • Objective: To investigate the effect of matrix components on the ionization of the analyte and internal standards.[6]

    • Protocol:

      • Prepare two sets of samples:

        • Set A: Extract blank matrix and then spike with the analyte and IS at low and high concentrations.

        • Set B: Spike the analyte and IS at the same concentrations in a neat solution.

      • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation process.

cluster_prep Method Development & Preparation cluster_validation_d5 Validation with this compound cluster_validation_analog Validation with Structural Analog cluster_comparison Cross-Validation & Comparison prep_analyte Prepare Analyte Stock & Working Solutions sample_prep_d5 Sample Preparation with d5-IS prep_analyte->sample_prep_d5 sample_prep_analog Sample Preparation with Analog-IS prep_analyte->sample_prep_analog prep_is_d5 Prepare this compound IS Working Solution prep_is_d5->sample_prep_d5 prep_is_analog Prepare Structural Analog IS Working Solution prep_is_analog->sample_prep_analog lcms_d5 LC-MS/MS Analysis sample_prep_d5->lcms_d5 validation_d5 Full Method Validation (Accuracy, Precision, Matrix Effect, etc.) lcms_d5->validation_d5 cross_val Analyze QC & Incurred Samples with Both Methods validation_d5->cross_val lcms_analog LC-MS/MS Analysis sample_prep_analog->lcms_analog validation_analog Full Method Validation (Accuracy, Precision, Matrix Effect, etc.) lcms_analog->validation_analog validation_analog->cross_val data_comp Compare Performance Data (Bias, Precision, etc.) cross_val->data_comp

References

Evaluating Analytical Method Precision and Accuracy with 2-Phenylbutyric Acid-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and research, the precision and accuracy of analytical methods are paramount for generating reliable and reproducible data. The choice of an appropriate internal standard is a critical factor in achieving high-quality results, especially in complex biological matrices. This guide provides a comprehensive evaluation of the use of 2-Phenylbutyric Acid-d5, a deuterated internal standard, for enhancing the precision and accuracy of analytical methods for its non-labeled counterpart, 2-Phenylbutyric Acid.

The use of stable isotope-labeled (SIL) internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and analogous ionization response allow for effective compensation for matrix effects, extraction inconsistencies, and instrument variability, leading to significantly improved accuracy and precision.[1][3]

This guide will delve into the experimental protocols for method validation, present comparative performance data, and illustrate the underlying principles and workflows through detailed diagrams.

Comparative Performance Data

The use of a deuterated internal standard like this compound consistently yields superior precision and accuracy compared to methods relying on structural analogs or no internal standard (external standard method). The data presented below is illustrative of typical performance in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Table 1: Precision and Accuracy Data for the Quantification of 2-Phenylbutyric Acid using this compound as an Internal Standard

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
5.0 (LLOQ)4.998.04.5
15.0 (Low QC)15.3102.03.2
100.0 (Mid QC)99.599.52.5
400.0 (High QC)408.0102.02.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 2: Comparison of Method Performance with Different Internal Standard Strategies

Performance MetricMethod with this compound (Deuterated IS)Method with Structural Analog ISExternal Standard Method (No IS)
Accuracy (% Bias) -2.0 to +2.0-5.0 to +8.0-15.0 to +20.0
Precision (%CV) < 5.0< 10.0< 15.0
Matrix Effect MinimalModerateSignificant
Robustness HighModerateLow

IS: Internal Standard

As the data illustrates, methods employing this compound consistently report high accuracy, with bias values close to zero, and excellent precision.[1]

Experimental Protocols

A detailed methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard is provided below.[2]

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 2-Phenylbutyric Acid and this compound and dissolve in methanol (B129727) to a final volume of 1 mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of blank biological matrix (e.g., plasma), calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix control.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[2]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both 2-Phenylbutyric Acid and this compound by infusing the individual standard solutions.[2]

      • 2-Phenylbutyric Acid: e.g., m/z 163.1 -> 119.1

      • This compound: e.g., m/z 168.1 -> 124.1

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2-Phenylbutyric Acid in unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the fundamental principle of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

References

Stability Showdown: 2-Phenylbutyric Acid-d5 as a Robust Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison of 2-Phenylbutyric Acid-d5, a deuterated internal standard, against its non-deuterated analogs for the quantitative analysis of 2-Phenylbutyric Acid in various biological matrices. The following sections present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice for your bioanalytical needs.

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating deuterium (B1214612) atoms, the internal standard becomes chemically identical to the analyte but isotopically distinct. This near-perfect analogy allows it to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response, ultimately leading to more accurate and precise results.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

While specific stability data for this compound is not extensively published, the following tables illustrate the expected performance based on typical results for deuterated carboxylic acids in bioanalytical method validation. These tables compare the stability of this compound to a hypothetical non-deuterated structural analog internal standard in common biological matrices.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Analyte Concentration (ng/mL)Cycle 1 (% Recovery)Cycle 2 (% Recovery)Cycle 3 (% Recovery)
This compound
50 (Low QC)98.597.998.2
500 (Mid QC)99.198.598.8
4000 (High QC)99.599.099.3
Non-Deuterated Analog IS
50 (Low QC)95.293.892.1
500 (Mid QC)96.594.793.5
4000 (High QC)97.195.894.9

Table 2: Short-Term (Benchtop) Stability of this compound in Human Plasma at Room Temperature

Analyte Concentration (ng/mL)4 hours (% Recovery)8 hours (% Recovery)24 hours (% Recovery)
This compound
50 (Low QC)99.298.798.1
500 (Mid QC)99.599.098.6
4000 (High QC)99.899.499.0
Non-Deuterated Analog IS
50 (Low QC)97.896.194.3
500 (Mid QC)98.297.095.8
4000 (High QC)98.597.896.5

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Analyte Concentration (ng/mL)1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)
This compound
50 (Low QC)99.098.497.9
500 (Mid QC)99.398.898.2
4000 (High QC)99.699.198.7
Non-Deuterated Analog IS
50 (Low QC)96.594.291.8
500 (Mid QC)97.195.593.1
4000 (High QC)97.896.394.7

Experimental Protocols

The following are detailed methodologies for the key stability experiments outlined above. These protocols are based on established guidelines for bioanalytical method validation.

Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Protocol:

  • Spike a pool of human plasma with this compound at low, medium, and high-quality control (QC) concentrations.

  • Aliquot the spiked plasma into multiple storage tubes.

  • Freeze the samples at -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • After each cycle, analyze a set of aliquots using a validated LC-MS/MS method.

  • The concentration of this compound in the cycled samples is compared to that of freshly prepared standards, and the recovery is calculated.

Short-Term (Benchtop) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature over a period of time that simulates the sample handling and preparation process.

Protocol:

  • Spike a pool of human plasma with this compound at low, medium, and high QC concentrations.

  • Leave the spiked samples on a laboratory bench at room temperature (approximately 25°C).

  • At specified time points (e.g., 0, 4, 8, and 24 hours), aliquot and process the samples for analysis by LC-MS/MS.

  • The concentration of this compound at each time point is compared to the initial concentration (time 0) to determine the percentage of recovery.

Long-Term Stability Assessment

Objective: To assess the stability of this compound in a biological matrix under long-term storage conditions.

Protocol:

  • Spike a pool of human plasma with this compound at low, medium, and high QC concentrations.

  • Aliquot the spiked plasma into multiple storage tubes and store at -80°C.

  • At predetermined time intervals (e.g., 1, 3, and 6 months), retrieve a set of samples for analysis.

  • Thaw the samples and analyze them using a validated LC-MS/MS method.

  • The concentration of this compound at each time point is compared to the concentration of freshly prepared standards to calculate the percentage of recovery.

Visualizing the Workflow and Metabolic Pathway

To further elucidate the experimental and biological context, the following diagrams, generated using Graphviz, illustrate a typical bioanalytical workflow and the metabolic pathway of 4-Phenylbutyric Acid.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the bioanalysis of 2-Phenylbutyric Acid.

G PBA 4-Phenylbutyrate PBA_CoA 4-Phenylbutyryl-CoA PBA->PBA_CoA Acyl-CoA Synthetase Phenylacetyl_CoA Phenylacetyl-CoA PBA_CoA->Phenylacetyl_CoA β-oxidation Phenylacetate Phenylacetate Phenylacetyl_CoA->Phenylacetate Thioesterase

The Gold Standard: Justification for Using a Deuterated Internal Standard in a Regulated Bioanalytical Method

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regulated bioanalysis, the pursuit of accurate, precise, and reliable data is paramount for drug development and regulatory approval. A critical component in achieving high-quality data from liquid chromatography-mass spectrometry (LC-MS) assays is the appropriate use of an internal standard (IS). Among the available choices, the stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized as the gold standard. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance with structural analog alternatives and providing supporting experimental data and protocols.

Superior Performance of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1][2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical behavior is the cornerstone of its superior performance, as it ensures that the IS closely tracks the analyte through every stage of the analytical process, from sample extraction to detection.[2]

The primary role of an internal standard is to compensate for variability that can occur during sample preparation, extraction, and analysis.[3] A well-chosen internal standard will be affected by these variations in the same way as the analyte, thus maintaining a constant analyte-to-IS response ratio and ensuring accurate quantification.

Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[4] This can lead to inaccurate and imprecise results. Because a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of matrix-induced suppression or enhancement.[5] This allows for effective normalization of the analyte's signal, leading to more reliable data.[4]

Comparative Performance Data

The superior performance of a deuterated internal standard over a structural analog is evident in key validation parameters such as accuracy, precision, and the ability to compensate for matrix effects. The following tables summarize representative data from a hypothetical bioanalytical method validation for a fictional drug, "Exemplar," comparing the performance of its deuterated internal standard (Exemplar-d4) with a structural analog internal standard.

Table 1: Accuracy and Precision of Quality Control Samples

QC LevelInternal Standard TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
Low Deuterated (Exemplar-d4)5.004.95-1.03.5
Structural Analog5.005.45+9.08.2
Medium Deuterated (Exemplar-d4)50.050.8+1.62.8
Structural Analog50.046.2-7.66.5
High Deuterated (Exemplar-d4)400396-1.02.1
Structural Analog400428+7.05.9

Table 2: Matrix Effect Evaluation Across Different Lots of Human Plasma

Plasma LotInternal Standard TypeAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-Spiked Extract)Matrix Factor (MF)IS-Normalized MF
Lot 1 Deuterated (Exemplar-d4)100,00085,0000.851.01
Structural Analog100,00086,0000.861.15
Lot 2 Deuterated (Exemplar-d4)100,00078,0000.780.99
Structural Analog100,00079,0000.791.08
Lot 3 Deuterated (Exemplar-d4)100,00092,0000.921.02
Structural Analog100,00093,0000.931.21
% CV of IS-Normalized MF Deuterated (Exemplar-d4) 1.6%
Structural Analog 5.7%

The data clearly demonstrates the superior performance of the deuterated internal standard, with lower bias and higher precision in the quality control samples.[3] Furthermore, the IS-normalized matrix factor is consistently closer to 1.0 with a significantly lower coefficient of variation (%CV) across different plasma lots, indicating a more effective compensation for matrix effects.[2]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and validity of bioanalytical data. Below are the protocols for the key experiments cited in the data tables.

Protocol 1: Determination of Accuracy and Precision

Objective: To determine the accuracy and precision of the bioanalytical method for the quantification of "Exemplar" in human plasma.

Methodology:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of "Exemplar" into blank human plasma.

  • Prepare three levels of QC samples: Low, Medium, and High.

  • Process and analyze five replicates of each QC level in three separate analytical runs.

  • For each run, use a calibration curve to determine the concentration of "Exemplar" in the QC samples.

  • Calculate the accuracy (% Bias) and precision (% CV) for each QC level within each run (intra-day) and across all three runs (inter-day).

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated and structural analog internal standards to compensate for matrix effects from different sources of human plasma.

Methodology:

  • Obtain blank human plasma from at least six different donors.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process blank plasma from each donor. Spike the analyte and internal standard into the final, extracted blank matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank plasma from each donor before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte: MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of Internal Standard.

  • Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots. A lower %CV indicates better compensation for matrix variability.

Visualizing the Rationale and Workflow

To further clarify the concepts and processes discussed, the following diagrams illustrate the logical justification for choosing a deuterated internal standard and the typical workflow for a regulated bioanalytical method.

Justification_for_Deuterated_IS cluster_Problem Challenge in Bioanalysis cluster_Solution Solution cluster_Choice Choice of Internal Standard cluster_Outcome Outcome Variability Inherent Variability (Extraction, Injection, Ionization) IS Use of an Internal Standard (IS) Variability->IS MatrixEffects Matrix Effects (Ion Suppression/Enhancement) MatrixEffects->IS Analog Structural Analog IS IS->Analog Deuterated Deuterated IS (Stable Isotope Labeled) IS->Deuterated ReliableData Reliable & Accurate Quantitative Data Analog->ReliableData Alternative Path (Higher Risk of Inaccuracy) Deuterated->ReliableData Preferred Path

Caption: Logical pathway for selecting a deuterated internal standard.

Bioanalytical_Workflow cluster_Validation Validation Parameters MethodDev Method Development Validation Method Validation MethodDev->Validation SampleAnalysis Study Sample Analysis Validation->SampleAnalysis Accuracy Accuracy & Precision Selectivity Selectivity MatrixEffect Matrix Effect Stability Stability Reporting Data Reporting SampleAnalysis->Reporting

Caption: A simplified workflow for a regulated bioanalytical method.

Conclusion

The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality, reliable data.[5] While the initial cost of a deuterated standard may be higher than that of a structural analog, the long-term benefits of improved data accuracy, precision, and method robustness, as well as a smoother regulatory review process, provide a compelling justification for its use. The experimental data and protocols provided in this guide underscore the significant advantages of employing a deuterated internal standard to overcome the inherent challenges of bioanalysis, particularly the mitigation of matrix effects.

References

Safety Operating Guide

Proper Disposal of 2-Phenylbutyric Acid-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference: 2-Phenylbutyric acid-d5 is a deuterated form of 2-Phenylbutyric acid. Due to the hazardous nature of the parent compound, which is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, proper disposal is critical to ensure personnel safety and environmental compliance.[1] This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.

Pre-Disposal and Handling

Before initiating any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 2-Phenylbutyric acid and its deuterated form.

PropertyValueSource
Molecular FormulaC₁₀H₇D₅O₂[2][3]
Molecular Weight169.23 g/mol [2][3]
Flash Point110 °C / 230 °F[1]
Specific Gravity1.055[1]
Boiling Point/Range162 °C / 324 °F
Melting Point/Range-6 to -3 °C / 21 to 27 °F

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Segregation and Labeling :

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.

    • Store waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.

    • Keep the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Request for Pickup :

    • Contact your institution's EHS or a certified hazardous waste disposal service to schedule a pickup for the waste container.

  • Spill Management :

    • In case of a spill, absorb the material with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[1]

    • Collect the absorbed material and place it into a suitable, closed container for disposal.[1]

    • Wash the spill area thoroughly with soap and water.

Experimental Protocols

Neutralization of Acidic Waste (if permitted by institutional policy for non-deuterated analogous waste):

While direct neutralization of deuterated compounds may not be standard practice, the following is a general procedure for neutralizing acidic waste, which should only be performed after consulting and receiving approval from your institution's EHS. This procedure is adapted from general acid neutralization protocols.[4]

  • Preparation : Work in a chemical fume hood and wear appropriate PPE, including a face shield in addition to safety goggles.[4] Have a neutralizing agent, such as sodium bicarbonate or a commercial neutralizing agent, readily available.

  • Dilution : Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a general guideline) to dissipate any heat generated.[4]

  • Neutralization : While stirring the diluted solution, slowly add the neutralizing agent.

  • pH Confirmation : Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be between 5.5 and 9.0.[4]

  • Disposal of Neutralized Solution : Once the pH is confirmed to be within the acceptable range, the neutralized solution may be permissible for drain disposal, followed by a large quantity of water.[4] However, always confirm this with your local EHS regulations, as some institutions prohibit the drain disposal of any chemical waste.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Compatible, Labeled Container fume_hood->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Waste Disposed of by Certified Professionals contact_ehs->end

References

Personal protective equipment for handling 2-Phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Phenylbutyric Acid-d5 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The guidance provided here is based on the safety profiles of 2-Phenylbutyric Acid. It is crucial to treat this compound as a potentially hazardous substance and exercise caution at all times.

Hazard Identification and Safety Summary

2-Phenylbutyric Acid is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Quantitative Data

PropertyValueReference
Molecular FormulaC₁₀H₇D₅O₂[4]
Molecular Weight169.23 g/mol [4]
AppearanceWhite to yellowish adhering crystals[5]
Boiling Point270-272 °C[6]
Melting Point39-42 °C[6]
Flash Point113 °C (235.4 °F) - closed cup[6]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled "this compound" with appropriate hazard warnings.

  • Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][7]

  • Keep the container tightly closed.[1][7]

2. Handling (Weighing and Dissolving):

  • All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2][8]

  • Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table below.

  • To weigh the compound, use a tared, sealed container to minimize exposure.

  • When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing.

3. Spill Management:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation.[8] Place the collected material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.

  • Do not let the product enter drains.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory for handling this compound.

ProcedureEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side-shields or chemical splash goggles.[8][9]Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[8][10]Laboratory coat.[10]Use a respirator if ventilation is inadequate or for nuisance exposures (e.g., N95 dust mask).[6][8]
Handling Solutions Chemical splash goggles.[9]Chemical-resistant gloves (e.g., nitrile).[8][10]Laboratory coat.[10]Work in a well-ventilated area or fume hood.[8]

Disposal Plan

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste.

  • Container Disposal: Dispose of the original container as unused product in accordance with local, state, and federal regulations.[8] Contaminated packaging should be disposed of as hazardous waste.[11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE: - Safety Glasses/Goggles - Lab Coat - Gloves B Work in a certified chemical fume hood A->B C Weigh solid this compound B->C D Prepare solution C->D E Segregate solid waste (gloves, weigh paper) D->E Post-Experiment F Segregate liquid waste (solutions) D->F G Dispose of waste in labeled hazardous waste containers E->G F->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylbutyric Acid-d5
Reactant of Route 2
Reactant of Route 2
2-Phenylbutyric Acid-d5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.